Ethyl 3-cyano-3,3-diphenylpropanoate
Description
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
ethyl 3-cyano-3,3-diphenylpropanoate |
InChI |
InChI=1S/C18H17NO2/c1-2-21-17(20)13-18(14-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13H2,1H3 |
InChI Key |
PYIJFNSWUPIVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic data of Ethyl 3-cyano-3,3-diphenylpropanoate
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 3-cyano-3,3-diphenylpropanoate
Abstract
This compound is a multifaceted organic compound featuring an ethyl ester, a nitrile group, and two phenyl rings attached to a single quaternary carbon. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for creating complex molecular architectures relevant to medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and this relies on a comprehensive analysis of its spectroscopic data. This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating foundational spectroscopic principles with data from analogous structures, this document serves as an authoritative reference for researchers, scientists, and drug development professionals engaged in its synthesis and application.
Molecular Structure and Functional Group Analysis
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound (C₁₈H₁₇NO₂) possesses several key features that will give rise to distinct spectroscopic signals:
-
Ethyl Ester Group (-COOCH₂CH₃): This group will produce characteristic signals in all forms of spectroscopy, including two distinct aliphatic environments in NMR and strong stretching vibrations in IR.
-
Nitrile Group (-C≡N): The cyano group has a unique and strong IR absorption and a characteristic chemical shift in ¹³C NMR.
-
Diphenylmethyl Moiety (-C(Ph)₂): The two phenyl rings create a sterically hindered environment and will produce complex signals in the aromatic region of NMR spectra. The quaternary carbon to which they are attached is a key structural feature.
-
Methylene Bridge (-CH₂-): A single methylene group links the ester and the diphenylmethyl moieties, providing a crucial signal in NMR.
Below is a diagram of the molecular structure with atoms labeled for subsequent NMR assignments.
Caption: Labeled structure for NMR assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different proton environments and their connectivity.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and its single residual peak at δ ~7.26 ppm, which can be used as a secondary reference.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction. Integrate the resulting peaks to determine the relative ratios of protons.
Predicted ¹H NMR Spectrum Analysis
The structure suggests four distinct proton environments.
-
Phenyl Protons (H-Ar): The ten protons on the two phenyl rings are chemically similar and will resonate in the aromatic region, typically between δ 7.20-7.50 ppm . Due to free rotation around the C³-C¹' and C³-C¹'' bonds, the protons on both rings are expected to be environmentally equivalent, resulting in a complex, overlapping multiplet. The integration of this region will correspond to 10H .
-
Methylene Protons (H²): The two protons of the methylene group at C² are adjacent to a quaternary carbon (C³), meaning they have no neighboring protons to couple with. Therefore, they will appear as a sharp singlet . Their position is influenced by the adjacent carbonyl group and the diphenylmethyl moiety, placing their predicted chemical shift around δ 3.50 ppm . This signal will integrate to 2H .
-
Ethyl Protons (H⁴, H⁵):
-
The methylene protons (H⁴) of the ethyl group are deshielded by the adjacent ester oxygen (O²). They will appear as a quartet due to coupling with the three neighboring methyl protons (H⁵). The predicted chemical shift is approximately δ 4.15 ppm , integrating to 2H .
-
The methyl protons (H⁵) of the ethyl group are in a standard aliphatic environment. They will appear as a triplet due to coupling with the two neighboring methylene protons (H⁴). The predicted chemical shift is around δ 1.20 ppm , integrating to 3H .
-
Data Summary: Predicted ¹H NMR
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| C⁵H ₃ | 1.20 | Triplet (t) | 3H |
| C²H ₂ | 3.50 | Singlet (s) | 2H |
| C⁴H ₂ | 4.15 | Quartet (q) | 2H |
| Phenyl H | 7.20 - 7.50 | Multiplet (m) | 10H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Acquisition
The sample preparation is identical to that for ¹H NMR. The spectrum is typically acquired on the same instrument using a broadband proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line. Standard acquisition frequencies are 100 or 125 MHz.
Predicted ¹³C NMR Spectrum Analysis
The molecule's symmetry and structure suggest the presence of nine distinct carbon environments.
-
Carbonyl Carbon (C¹): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, predicted around δ 169.0 ppm .
-
Aromatic Carbons (C-Ar):
-
The two ipso carbons (C¹' and C¹''), directly attached to C³, are quaternary and will appear as a single weak signal around δ 140.0 ppm .
-
The remaining aromatic carbons will produce at least three distinct signals in the typical aromatic region of δ 127.0 - 129.5 ppm .
-
-
Nitrile Carbon (C⁶): The carbon of the cyano group has a characteristic chemical shift predicted to be around δ 118.0 ppm .
-
Ethyl Carbons (C⁴, C⁵):
-
The methylene carbon (C⁴) bonded to the ester oxygen is deshielded and will appear at approximately δ 61.5 ppm .
-
The terminal methyl carbon (C⁵) will be the most upfield signal, predicted at δ 14.0 ppm .
-
-
Quaternary Carbon (C³): This carbon, bonded to two phenyl rings, a methylene, and a cyano group, is in a complex electronic environment. Its chemical shift is predicted to be around δ 55.0 ppm .
-
Methylene Carbon (C²): This carbon is adjacent to both the carbonyl and the quaternary center, leading to a predicted chemical shift of δ 45.0 ppm .
Data Summary: Predicted ¹³C NMR
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C⁵ | 14.0 |
| C² | 45.0 |
| C³ | 55.0 |
| C⁴ | 61.5 |
| C⁶ | 118.0 |
| Aromatic CHs | 127.0 - 129.5 (multiple signals) |
| C¹', C¹'' (ipso) | 140.0 |
| C¹ (C=O) | 169.0 |
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule based on their vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition
A small amount of the neat sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory within an FTIR spectrometer. A background spectrum is first collected, followed by the sample spectrum, typically over a range of 4000-600 cm⁻¹.
Predicted IR Spectrum Analysis
The IR spectrum will be dominated by strong absorptions from the ester and nitrile groups.
-
Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹ (~3030-3080 cm⁻¹ ).
-
Aliphatic C-H Stretch: Medium sharp peaks will appear just below 3000 cm⁻¹ (~2900-2980 cm⁻¹ ) corresponding to the CH₂ and CH₃ groups.
-
Nitrile (C≡N) Stretch: A very strong, sharp, and highly characteristic absorption is expected in the range of 2240-2260 cm⁻¹ . The absence of this peak would be conclusive evidence that the compound is not the intended nitrile.
-
Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption will be present at approximately 1740 cm⁻¹ . This is one of the most prominent peaks in the spectrum.
-
Aromatic C=C Stretches: Several medium-intensity peaks will appear in the 1450-1600 cm⁻¹ region.
-
Ester C-O Stretches: Two strong absorptions are expected in the fingerprint region, corresponding to the C-O single bond stretches, typically around 1250 cm⁻¹ and 1150 cm⁻¹ .
Data Summary: Predicted IR Absorptions
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3080 | Medium |
| Aliphatic C-H Stretch | 2900 - 2980 | Medium |
| Nitrile (C≡N) Stretch | 2245 | Strong |
| Ester Carbonyl (C=O) | 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Ester C-O Stretch | 1150 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Mass Spectrum Acquisition
The sample is introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion. Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion peak.
Predicted Mass Spectrum Analysis
The calculated molecular weight of this compound (C₁₈H₁₇NO₂) is 279.34 g/mol .
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion should be observed at m/z = 279 . Its intensity may be weak due to the molecule's propensity to fragment.
-
Key Fragmentation Pathways:
-
Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the ester group can lead to the loss of an ethoxy radical (mass = 45), resulting in a fragment at m/z = 234 .
-
Loss of Carboethoxy Group (•COOCH₂CH₃): Loss of the entire ethyl ester group (mass = 73) would yield a fragment at m/z = 206 .
-
Formation of Diphenylmethyl Cation: The most significant fragmentation pathway is expected to be the cleavage of the C²-C³ bond to form the highly stable diphenylmethyl cation ([Ph₂CH]⁺). This would result in a very prominent base peak at m/z = 167 . The stability of this carbocation is a driving force for this fragmentation.
-
Loss of H: A peak at m/z = 278 (M-1) is also possible.
-
Caption: Major predicted fragmentation pathways in EI-MS.
Conclusion
The spectroscopic characterization of this compound is defined by a set of unique and corroborating features. The ¹H NMR is expected to show four distinct signals, including a characteristic singlet for the C² methylene protons. The ¹³C NMR will confirm nine unique carbon environments, with key signals for the carbonyl, nitrile, and quaternary carbons. The IR spectrum provides definitive evidence of the nitrile (2245 cm⁻¹) and ester carbonyl (1740 cm⁻¹) functional groups. Finally, mass spectrometry should show a molecular ion at m/z 279 and a dominant base peak at m/z 167, corresponding to the stable diphenylmethyl cation. Together, these spectroscopic techniques provide a self-validating system for the unambiguous identification and purity assessment of this important synthetic intermediate.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Ethyl 3,3-diphenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]]
-
Bangladesh Journals Online (BanglaJOL). (n.d.). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]]
Discovery and History of Cyano-Substituted Esters: A Technical Guide
Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthesis, Mechanistic Causality, and Historical Evolution
Introduction: The "Push-Pull" Architecture
Cyano-substituted esters represent a cornerstone of functional organic chemistry, defined by the synergistic electron-withdrawing effects of the nitrile (-CN) and ester (-COOR) groups. This "push-pull" electronic architecture creates a unique reactivity profile at the
The defining feature of
This guide explores the historical trajectory of these compounds, moving from serendipitous industrial accidents to rational drug design, supported by validated protocols and mechanistic insights.
The Serendipitous Giant: Cyanoacrylates (Super Glue)
The history of cyanoacrylates is a testament to the principle that "failure" in one domain can be a breakthrough in another.
The Discovery (1942 & 1951)
In 1942, Dr. Harry Coover at Eastman Kodak was searching for optically clear plastics for precision gun sights during WWII. He synthesized methyl cyanoacrylate but rejected it immediately—it was too sticky, permanently bonding to everything it touched.
Nine years later, in 1951, Coover revisited the class of compounds while developing heat-resistant polymers for jet canopies. Again, the "stickiness" proved problematic, ruining an expensive refractometer by bonding the prisms together. This time, Coover recognized the potential: a monomer that polymerized instantly upon contact with surface moisture, without heat or pressure. This led to the patent for "Alcohol-Catalyzed Cyanoacrylate Adhesive Compositions" (U.S. Patent 2,768,109) and the commercial release of Eastman 910 (Super Glue) in 1958 [2].
Mechanism of Action: Anionic Polymerization
Unlike traditional adhesives that require solvent evaporation or two-part curing, cyanoacrylates undergo anionic polymerization initiated by weak nucleophiles—most commonly, trace hydroxide ions found in the microscopic water layer present on almost all surfaces.
The Causality of "Instant" Bonding:
-
Initiation: The highly electrophilic
-carbon of the cyanoacrylate monomer is attacked by a nucleophile ( ), typically from water.[1] -
Propagation: The resulting carbanion is stabilized by the electron-withdrawing -CN and -COOR groups. This anion attacks another monomer, propagating the chain.[1]
-
Termination: The reaction terminates when the chain encounters an acidic species (protons), which is why acidic stabilizers (e.g., sulfonic acids) are added to commercial bottles to prevent premature curing.
Figure 1: Mechanism of Anionic Polymerization of Cyanoacrylates. Initiation is triggered by trace moisture.[1]
The Agrochemical Revolution: -Cyano Pyrethroids
While cyanoacrylates revolutionized adhesives, the introduction of the cyano group into pyrethroid insecticides revolutionized agriculture.
From Natural to Synthetic
Natural pyrethrins (from Chrysanthemum cinerariifolium) are potent but photolabile, degrading rapidly in sunlight. Dr. Michael Elliott at Rothamsted Research (UK) sought to stabilize these structures. His early successes (Resmethrin, Bioresmethrin) were potent but still unstable.
The "Type II" Breakthrough (1974)
The pivotal moment came when Elliott's team incorporated an
-
Photostability: It allowed the molecule to persist on crops long enough to be effective.
-
Potency Enhancement: The
-cyano group locked the molecule into a conformation that bound more tightly to insect sodium channels. These "Type II" pyrethroids cause prolonged channel opening, leading to distinctive choreoathetosis and paralysis in insects, vastly superior to the "Type I" non-cyano analogs [3].
Figure 2: Evolution of Pyrethroids. The addition of the
Validated Experimental Protocols
Protocol A: Industrial Synthesis of Ethyl Cyanoacrylate (The "Cracking" Method)
Context: Unlike standard esterification, cyanoacrylate monomers cannot be synthesized directly. They must be formed as a polymer first and then thermally depolymerized ("cracked") to yield the monomer.
Reagents:
-
Ethyl Cyanoacetate (1.0 eq)
-
Paraformaldehyde (1.0 eq)
-
Piperidine (Catalytic, 0.5 mol%)
-
Toluene (Solvent)
-
Phosphorus Pentoxide (
, Acidic Inhibitor) -
Hydroquinone (Radical Inhibitor)
Workflow:
-
Condensation (Oligomerization):
-
Charge a reaction vessel with ethyl cyanoacetate, toluene, and piperidine.
-
Add paraformaldehyde in portions at 80-90°C.
-
Mechanism:[1][2][3] The base deprotonates the cyanoacetate, which attacks formaldehyde (Knoevenagel-like), followed by dehydration to form the monomer, which immediately polymerizes into an oligomer due to the basic conditions.
-
Remove water azeotropically (Dean-Stark trap) to drive the reaction.
-
-
Preparation for Cracking:
-
Remove solvent (toluene) under vacuum.
-
Add
(to neutralize the amine catalyst and provide acidic stabilization) and hydroquinone (to prevent radical polymerization during heating).
-
-
Depolymerization (Cracking):
-
Heat the oligomer residue to 150–180°C under high vacuum (< 2 mmHg).
-
The polymer "unzips" (depolymerizes) to release the monomer vapor.
-
-
Distillation:
-
Collect the monomer vapor into a chilled receiver containing acidic stabilizers (
or sulfonic acid). -
Critical Check: The product must remain liquid. If it solidifies, moisture contamination or insufficient acid stabilizer caused re-polymerization.
-
Protocol B: Knoevenagel Condensation (Standard Lab Scale)
Context: A fundamental method for creating
Reagents:
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Ethyl Cyanoacetate (10 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (20 mL)
Procedure:
-
Mix aldehyde and ethyl cyanoacetate in ethanol.
-
Add piperidine dropwise.
-
Stir at room temperature for 2-4 hours. (Crystalline precipitate often forms).
-
Validation: Monitor by TLC (disappearance of aldehyde).
-
Workup: Filter the solid product or evaporate solvent. Recrystallize from ethanol.
-
Yield: Typically >85%.
Modern Synthetic Utility & Medicinal Chemistry
The Nitrile Pharmacophore
In drug discovery, the cyano group is not just a synthetic handle; it is a bioisostere for carbonyls and hydroxyls. It acts as a hydrogen bond acceptor but is metabolically robust.
-
Example: Vildagliptin (DPP-4 inhibitor for diabetes) contains a nitrile group that forms a covalent imidate adduct with the catalytic serine of the enzyme.
Asymmetric Organocatalysis
Modern synthesis has moved beyond simple condensations to stereoselective construction of chiral centers using cyano esters.
-
Takemoto's Catalyst: A bifunctional thiourea catalyst that activates both the nitroolefin (via H-bonding) and the cyanoacetate (via deprotonation by the tertiary amine moiety).
-
Reaction: Asymmetric Michael addition of ethyl cyanoacetate to nitrostyrene.
-
Outcome: High enantioselectivity (>90% ee), providing chiral building blocks for GABA analogs [4].
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. Link
-
Coover, H. W. "Discovery of Superglue." The Chemist, 2000. Link
-
Elliott, M., Janes, N. F., & Potter, C. "The Future of Pyrethroids in Insect Control." Annual Review of Entomology, 1978, 23, 443-469. Link
-
Okino, T., Hoashi, Y., & Takemoto, Y. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 2003, 125(42), 12672–12673. Link
-
European Patent Office. "Method for producing a cyanoacrylate monomer."[4] EP 1993996 B1. Link
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]
- 4. A METHOD FOR PRODUCING A CYANOACRYLATE MONOMER - Patent 1993996 [data.epo.org]
An In-depth Technical Guide to Ethyl 3-cyano-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 33925-43-8[1]
Molecular Formula: C₁₈H₁₇NO₂
Abstract
Ethyl 3-cyano-3,3-diphenylpropanoate is a substituted cyanoester featuring a propane backbone with two phenyl groups and a nitrile group at the C3 position, and an ethyl ester at the C1 position. While specific research on this exact molecule is limited in publicly accessible literature, its structural motifs are prevalent in compounds of significant interest in organic synthesis and medicinal chemistry. The diphenylmethane and cyanoacrylate moieties are well-established pharmacophores and versatile synthetic intermediates. This guide will provide a comprehensive overview of this compound, including its physicochemical properties and a detailed, inferred synthesis protocol based on established chemical principles and related literature. Furthermore, we will explore the potential applications of this compound in drug discovery and materials science by drawing parallels with structurally similar molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and related compounds.
Introduction
The unique structural architecture of this compound, which combines the lipophilic diphenylmethane group with the reactive cyano and ester functionalities, makes it a compelling target for chemical and biological investigation. The presence of a quaternary carbon substituted with two phenyl rings suggests a high degree of steric hindrance, which can influence its reactivity and biological interactions. The nitrile group is a versatile functional group that can be transformed into various other functionalities, including amines, carboxylic acids, and amides, making it a valuable synthon in organic chemistry.
Compounds bearing the cyanoester functionality are known to be valuable precursors in the synthesis of a wide array of biologically active molecules.[2] Their utility spans from the development of novel pharmaceuticals to the creation of advanced agrochemicals and materials.[2] This guide will delve into the known characteristics of this compound and extrapolate its potential based on the well-documented chemistry of its constituent functional groups.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 33925-43-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₈H₁₇NO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 279.33 g/mol | Calculated |
| Appearance | Not specified | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not currently published. However, based on its structure, the following characteristic spectroscopic features can be anticipated:
-
¹H NMR: The spectrum would likely show signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm), a singlet for the methylene protons adjacent to the ester, and complex multiplets in the aromatic region (7.2-7.5 ppm) corresponding to the ten protons of the two phenyl groups.
-
¹³C NMR: The carbon spectrum would be expected to show a peak for the nitrile carbon (around 118-120 ppm), the ester carbonyl carbon (around 170 ppm), the quaternary carbon bearing the phenyl groups, and multiple signals in the aromatic region.
-
IR Spectroscopy: Key vibrational bands would include a sharp peak for the nitrile stretch (around 2240-2260 cm⁻¹), a strong absorption for the ester carbonyl stretch (around 1735-1750 cm⁻¹), and bands corresponding to the C-H and C=C bonds of the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 279.1259, with fragmentation patterns corresponding to the loss of the ethoxy group and other characteristic fragments.
Synthesis of this compound
A definitive, published protocol for the synthesis of this compound is not available. However, a plausible and efficient synthetic route can be designed based on the principles of the Knoevenagel condensation, a well-established method for forming carbon-carbon bonds. A similar methodology has been described in a patent for the preparation of the related compound, ethyl 2-cyano-3,3-diphenylacrylate.[3]
The proposed synthesis involves the reaction of benzophenone with ethyl cyanoacetate in the presence of a suitable base and solvent system, with continuous removal of water to drive the reaction to completion.
Proposed Synthetic Protocol
This protocol is a hypothetical procedure based on related syntheses and general organic chemistry principles.
Reaction:
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Sodium bicarbonate (or another suitable base like piperidine/acetic acid)
-
Cyclohexane (or a similar azeotroping solvent like toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask, a Dean-Stark apparatus, a condenser, and a heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add cyclohexane and benzophenone.
-
Dissolution and Catalyst Addition: Stir the mixture and gently heat until the benzophenone is completely dissolved. Add a catalytic amount of sodium bicarbonate.
-
Addition of Ethyl Cyanoacetate: Slowly add ethyl cyanoacetate to the reaction mixture dropwise from an addition funnel.
-
Reaction and Water Removal: Heat the reaction mixture to reflux (approximately 102-104°C for cyclohexane). The water generated during the condensation will be collected in the Dean-Stark trap. Continue the reaction for 16-18 hours or until no more water is collected.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no direct research on the biological activities of this compound, its structural components are present in many pharmacologically active molecules. This allows for informed speculation on its potential therapeutic applications.
Role as a Synthetic Intermediate
The primary and most immediate application of this compound is as a versatile intermediate in organic synthesis. The nitrile and ester functionalities can be selectively modified to generate a library of derivatives for biological screening. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide.
Diagram of Potential Derivatization Pathways:
Caption: Potential synthetic transformations of this compound.
Parallels with Structurally Related Bioactive Molecules
-
Diphenylpropanoates: The diphenylpropanoate scaffold is found in compounds with a range of biological activities. For instance, derivatives of 3,3-diphenylpropionic acid have been investigated for their potential as analgesics and anti-inflammatory agents. The lipophilic nature of the two phenyl groups can facilitate membrane permeability, a desirable property for drug candidates.
-
Cyanoacrylates: Cyano-containing compounds are prevalent in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets. Furthermore, ethyl cyanoacetate and its derivatives are used in the synthesis of compounds with potential applications as inhibitors of cyclin-dependent kinases, which are important targets in cancer therapy.[4]
-
Anti-inflammatory and Antioxidant Potential: Related propanoate esters have demonstrated anti-inflammatory and antioxidant activities.[5] While direct evidence is lacking for the title compound, the presence of the diphenylmethyl group could contribute to radical scavenging and modulation of inflammatory pathways.
Conclusion
This compound is a chemical entity with significant, yet largely unexplored, potential. Its straightforward, albeit currently unvalidated, synthesis makes it an accessible target for research laboratories. The combination of a sterically demanding diphenylmethane core with versatile cyano and ester functionalities positions it as a valuable building block for the synthesis of novel organic molecules. While its specific biological activities remain to be elucidated, the known pharmacology of its structural analogues suggests that it could serve as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully uncover its scientific and therapeutic potential.
References
-
Chem-Impex. Ethyl 3-Cyano-2-Phenylpropanoate. [Link]
-
PubChem. Ethyl 3,3-diphenylpropanoate. [Link]
-
PubChem. Ethyl 3-cyano-3-phenylpyruvate. [Link]
-
NIST. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. [Link]
- Google Patents.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 4. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Applications of Ethyl 3-cyano-3,3-diphenylpropanoate in Medicinal Chemistry: Application Notes and Protocols
Introduction
Ethyl 3-cyano-3,3-diphenylpropanoate is a versatile scaffold in medicinal chemistry, possessing a unique combination of structural features that render it a valuable starting material for the synthesis of a diverse array of biologically active molecules. The presence of a nitrile group, an ester functionality, and a gem-diphenyl moiety provides multiple reaction sites for chemical modification, allowing for the construction of complex molecular architectures. The diphenylmethane core is a privileged structure found in numerous central nervous system (CNS) active drugs, while the nitrile group can serve as a key pharmacophoric element or a precursor to other functional groups.[1] This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on its utility as a precursor for anticonvulsant agents. Detailed protocols for its synthesis and subsequent elaboration into potential therapeutic candidates are also presented.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in drug discovery and development.
| Property | Value | Source |
| CAS Number | 33925-43-8 | Sigma-Aldrich |
| Molecular Formula | C₁₈H₁₇NO₂ | Sigma-Aldrich |
| Molecular Weight | 279.33 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Typical |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | General Knowledge |
| Melting Point | Not widely reported | - |
Synthetic Pathways to this compound
The synthesis of this compound can be achieved through several established synthetic routes. Two of the most common and practical approaches are the alkylation of ethyl cyanoacetate and the Michael addition.
Synthesis via Alkylation of Ethyl Cyanoacetate
This method involves the deprotonation of ethyl cyanoacetate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a suitable diphenylmethyl electrophile, such as diphenylmethyl bromide.
Diagram: Synthesis of this compound via Alkylation
Caption: Alkylation of ethyl cyanoacetate with diphenylmethyl bromide.
Protocol: General Procedure for the Synthesis of this compound via Alkylation
This protocol is a representative procedure based on standard alkylation methods for active methylene compounds.[1]
Materials:
-
Ethyl cyanoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Diphenylmethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl cyanoacetate (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Cool the resulting enolate solution back to 0 °C.
-
Add a solution of diphenylmethyl bromide (1.1 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Synthesis via Michael Addition
An alternative approach is the Michael addition of the ethyl cyanoacetate enolate to an appropriate Michael acceptor, such as 1,1-diphenylethylene, under basic conditions.[2][3]
Diagram: Synthesis of this compound via Michael Addition
Caption: Michael addition of ethyl cyanoacetate to 1,1-diphenylethylene.
Applications in Medicinal Chemistry: A Gateway to Anticonvulsant Agents
The 3,3-diphenylpropanoate scaffold is a key structural motif in the development of novel anticonvulsant agents. Research has demonstrated that amides derived from 3,3-diphenylpropionic acid exhibit potent anticonvulsant activity in preclinical models.[4][5] this compound serves as an excellent precursor to these and other potentially bioactive molecules. The synthetic versatility of the ester and nitrile functionalities allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Workflow for the Synthesis of 3,3-Diphenylpropionamide Derivatives
A common synthetic strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a diverse range of amines.
Diagram: Synthetic Elaboration of this compound
Caption: Conversion of this compound to amide derivatives.
Protocol: Synthesis of 3,3-Diphenylpropionamide Derivatives for Anticonvulsant Screening
This protocol is adapted from literature procedures for the synthesis of anticonvulsant 3,3-diphenyl-propionamides.[4]
Part 1: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of 3-cyano-3,3-diphenylpropanoic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.
Part 2: Amide Coupling to Synthesize 3,3-Diphenylpropionamides
Materials:
-
3-Cyano-3,3-diphenylpropanoic acid
-
1,1'-Carbonyldiimidazole (CDI) or another suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Desired primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-cyano-3,3-diphenylpropanoic acid (1.0 eq) in anhydrous DCM, add CDI (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and the formation of the acylimidazolide intermediate is complete (can be monitored by TLC).
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization to obtain the final product.
Representative 3,3-Diphenylpropionamide Derivatives with Anticonvulsant Activity
A focused library of amides derived from 3,3-diphenylpropionic acid has been synthesized and evaluated for anticonvulsant activity.[4] The table below presents some representative examples.
| Compound ID | Amine Moiety | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | 6-Hz (32 mA) ED₅₀ (mg/kg, i.p.) |
| 3q | 4-(2-Hydroxyethyl)piperazine | 31.64 | 75.41 | 38.15 |
| Reference Drugs | ||||
| Phenytoin | - | ~9.3 | Inactive | - |
| Ethosuximide | - | Inactive | ~130 | - |
| Valproic Acid | - | ~272 | ~149 | ~98 |
| Levetiracetam | - | Inactive | Inactive | ~9.7 |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test; 6-Hz: psychomotor seizure model. Data from Gawel et al., 2017.[4]
The data indicates that derivatives of the 3,3-diphenylpropanoic acid scaffold exhibit a broad spectrum of anticonvulsant activity. Compound 3q , for instance, demonstrates a wider protective profile than several commonly used antiepileptic drugs.[4]
Further Synthetic Utility
Beyond the synthesis of simple amides, the nitrile and ester functionalities of this compound can be further manipulated to generate a wider range of heterocyclic and other complex structures for medicinal chemistry exploration.
-
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine, which can then be further functionalized.[3]
-
Hydrolysis of the Nitrile: The nitrile can be hydrolyzed to a carboxylic acid, leading to the formation of a di-acid derivative.
-
Cyclization Reactions: The bifunctional nature of the molecule allows for its use in the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.[6]
-
Decarboxylation: Under specific conditions, such as the Krapcho decarboxylation, the ester group can be removed to yield a nitrile.[7]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the generation of diverse compound libraries. The demonstrated success of the 3,3-diphenylpropanoate scaffold in the development of potent anticonvulsant agents highlights the potential of this compound in CNS drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this compound in their drug development programs.
References
-
Gawel, K., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(5-6), e1700010. [Link]
-
Molander, G. A., & Wolfe, C. N. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-339. [Link]
-
Singh, S., et al. (2014). A Novel Β, Β -Diphenyl Propionic Acid Amide Derivatives Showing Anti-Inflammatory And Anticonvulsant Activity. Valley International Journals, 1(1), 15-24. [Link]
-
Wikipedia. Krapcho decarboxylation. [Link]
-
Wikipedia. Michael reaction. [Link]
-
LibreTexts Chemistry. Chemistry of Nitriles. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Abdel-monem, A. M., et al. (2010). Novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 52-73. [Link]
-
Sahu, J. K., et al. (2017). Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 534-547. [Link]
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Experimental protocols using Ethyl 3-cyano-3,3-diphenylpropanoate
Application Note: Synthesis and Utilization of Ethyl 3-cyano-3,3-diphenylpropanoate in Opioid Scaffold Construction
Executive Summary
This compound (CAS: 6362-63-6 / 7476-18-8) is a critical quaternary carbon intermediate used in the synthesis of complex analgesic scaffolds, including Piritramide , Bezitramide , and structural analogs of Methadone . Its structure features a sterically congested quaternary center bearing two phenyl rings, a nitrile, and an ethyl propanoate side chain.[1]
This guide provides high-fidelity protocols for both the synthesis of this intermediate via Phase Transfer Catalysis (PTC)—the industry "Gold Standard" for scalability—and its downstream utilization in creating pharmacophores.
Regulatory Notice:
WARNING: The starting material, Diphenylacetonitrile , is a DEA List I Chemical (and regulated in many other jurisdictions) due to its direct use in the illicit manufacture of Methadone. Researchers must verify compliance with all local, state, and federal regulations (e.g., DEA Form 486 in the US) before procuring or handling these precursors.[1] This guide is intended strictly for legitimate pharmaceutical research and forensic analysis.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Formula | |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Toluene, DCM, Ethyl Acetate; Insoluble in Water |
| Key Functionality | Quaternary Carbon (C3), Nitrile, Ester |
Synthesis Protocol: Phase Transfer Catalysis (PTC)
Methodology Rationale: Traditional alkylation of diphenylacetonitrile requires anhydrous conditions (NaH/DMF) which are hazardous at scale. The Phase Transfer Catalysis (PTC) method utilizes a biphasic system (Toluene/50% NaOH) with a quaternary ammonium catalyst. This method is superior due to:
-
Safety: Eliminates pyrophoric bases (NaH) and hydrogen gas evolution.
-
Selectivity: The interfacial mechanism suppresses side reactions.
-
Yield: Consistently achieves >85% isolated yield.
Reagents & Materials
-
Substrate: Diphenylacetonitrile (19.3 g, 100 mmol)
-
Alkylating Agent: Ethyl Chloroacetate (13.5 g, 110 mmol) [Note: Ethyl Bromoacetate is faster but more expensive][1]
-
Catalyst: TEBA (Triethylbenzylammonium chloride) (1.1 g, 5 mmol, 5 mol%)[1]
-
Base: Sodium Hydroxide (50% w/w aqueous solution, 40 mL)
-
Solvent: Toluene (100 mL)
Step-by-Step Procedure
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer (overhead stirring is critical for PTC), thermometer, and reflux condenser, charge Diphenylacetonitrile and Toluene .
-
Catalyst Addition: Add TEBA and the 50% NaOH solution. The mixture will form two distinct phases.[2][3][4]
-
Initiation: Heat the mixture to 50°C with vigorous stirring (>600 RPM). The color may change to a light yellow/orange, indicating anion formation at the interface.
-
Alkylation: Add Ethyl Chloroacetate dropwise over 30 minutes via an addition funnel.
-
Exotherm Alert: The reaction is exothermic. Maintain internal temperature between 55-65°C.
-
-
Digestion: After addition, increase temperature to 70-75°C and stir for 3-5 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[5] The starting material (
) should disappear, replaced by the product ( ).
-
-
Workup:
-
Add Water (100 mL) to dissolve salts. Separate the layers.
-
Extract the aqueous layer with Toluene (2 x 50 mL).
-
Combine organic layers and wash with 1N HCl (50 mL) to remove any residual amine/catalyst, followed by Brine (50 mL).[1]
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1]
-
Purification: Recrystallize the crude solid from hot Ethanol or Isopropanol .
-
Yield Expectation: 23-25 g (82-89%).
-
Visualization: Reaction Pathway & Mechanism
The following diagram illustrates the PTC mechanism and the downstream utility of the scaffold.
Figure 1: Phase Transfer Catalysis (PTC) workflow for the alkylation of diphenylacetonitrile. The catalyst shuttles the anion into the organic phase for reaction.
Protocol 2: Downstream Transformation (Hydrolysis)
Researchers often require the free acid form (3-cyano-3,3-diphenylpropanoic acid) for coupling reactions.
Reagents:
-
This compound (5.0 g)
-
Ethanol (25 mL)
-
Potassium Hydroxide (1.5 g dissolved in 5 mL water)
Procedure:
-
Dissolve the ester in Ethanol.
-
Add the KOH solution.
-
Stir at room temperature for 12 hours. (Avoid reflux to prevent decarboxylation of the gem-diphenyl acid).
-
Concentrate ethanol. Dilute with water.
-
Acidify carefully with 2N HCl to pH 2.
-
Filter the white precipitate (Acid form).
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, compare your data against these standard values.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | Weak Nitrile stretch (characteristic of unconjugated nitriles). | |
| IR Spectroscopy | Strong Ester Carbonyl stretch. | |
| 1H-NMR (CDCl3) | Aromatic protons (two phenyl rings). | |
| 1H-NMR (CDCl3) | Ethyl ester ( | |
| 1H-NMR (CDCl3) | Methylene bridge ( | |
| 1H-NMR (CDCl3) | Ethyl ester methyl group. |
Troubleshooting Note:
-
Impurity Alert: If you see a singlet around
5.1 ppm, this is unreacted Diphenylacetonitrile.[1] -
Impurity Alert: If you see signals at
4.2 ppm and 1.3 ppm (ethyl) but no aromatic integration matching 10H, check for self-condensation of ethyl chloroacetate (rare under these conditions).
References
-
Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Alkylation of Nitriles: Synthesis of Phenylacetonitrile Derivatives. Organic Syntheses, 55, 91.
-
Halpern, M. (2003).[1] "Phase Transfer Catalysis in the Pharmaceutical Industry." Phasetransfercatalysis.com.
-
Janssen, P. A. J. (1961).[1] "Pirinitramide (R 3365), a potent analgesic of the diphenylpropylamine series." Journal of Pharmacy and Pharmacology, 13(1), 513-530.[1] (Foundational text on the utility of diphenylpropylamine scaffolds).
-
U.S. Department of Justice, Drug Enforcement Administration. (2023). "List of Regulated Chemicals - List I and II."
Sources
- 1. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
- 2. US2447419A - Preparation of diphenylacetonitrile - Google Patents [patents.google.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. PTC alkylation of diphenylacetonitrile , Hive Methods Discourse [chemistry.mdma.ch]
- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Knoevenagel Condensation for Cyanoacrylate Synthesis
Introduction: The Enduring Relevance of Cyanoacrylates
Cyanoacrylates are a class of monomers renowned for their rapid, anionic polymerization in the presence of moisture, forming strong adhesive bonds. This property has led to their widespread use, from common household "superglues" to advanced medical adhesives for sutureless wound closure and in drug delivery systems.[1][2] The synthesis of these valuable monomers is primarily achieved through the Knoevenagel condensation, a classic yet powerful carbon-carbon bond-forming reaction.[3][4]
This document provides a comprehensive guide to the Knoevenagel condensation for synthesizing cyanoacrylates. It moves beyond a simple recitation of steps to explain the underlying chemical principles, compare catalytic systems, and provide detailed, field-proven protocols. Our objective is to equip researchers with the knowledge to not only replicate these procedures but also to intelligently troubleshoot and adapt them for novel applications.
Mechanistic & Theoretical Framework
The synthesis of cyanoacrylate monomers is not a single-step reaction but a sophisticated two-stage process:
-
Knoevenagel Condensation: An active methylene compound (an alkyl cyanoacetate) reacts with an aldehyde (typically formaldehyde or its polymer, paraformaldehyde) to form an intermediate oligomer or polymer.[5][6]
-
Thermal Depolymerization ("Cracking"): The intermediate polymer is heated under vacuum in the presence of polymerization inhibitors to yield the pure, highly reactive cyanoacrylate monomer.[7][8]
The Knoevenagel Condensation Stage
The reaction begins with a base catalyst deprotonating the α-carbon of the alkyl cyanoacetate, which is made acidic by the adjacent electron-withdrawing nitrile (-CN) and ester (-COOR) groups. This creates a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated product.[1][9] The byproduct, water, must be removed to drive the reaction equilibrium towards the product.[1]
Caption: Figure 1: Knoevenagel Condensation Mechanism for Cyanoacrylate Synthesis.
The Role of the Catalyst
The choice of catalyst is critical for reaction efficiency and yield. While classic organic bases are effective, modern catalysts offer milder conditions and improved performance.
| Catalyst Type | Examples | Key Characteristics & Insights | References |
| Organic Bases | Piperidine, Pyridine, Triethylamine, DABCO | The traditional choice. Effective but can require higher temperatures and longer reaction times. Piperidine is a very common and cost-effective option. | [1][7][10] |
| Ionic Liquids | Diisopropylethylammonium Acetate (DIPEAc) | Acts as both catalyst and solvent. Promotes high yields under milder conditions with shorter reaction times. The cation can activate the carbonyl group, while the anion activates the methylene compound. | [9][11][12] |
| Organocatalysts | Triphenylphosphine (TPP) | Allows for mild, solvent-free reaction conditions. Particularly effective and can be enhanced by microwave irradiation, leading to excellent yields and high (E)-stereoselectivity. | [13] |
| Heterogeneous | Nano-Fe₃O₄, Al₂O₃-SiO₂ | Offer advantages in catalyst recovery and reuse, aligning with green chemistry principles. Can be easily separated from the reaction mixture, simplifying workup. | [4][9] |
The Depolymerization Imperative
The direct product of the condensation is a prepolymer because the reaction conditions (base, heat) that form the monomer also catalyze its immediate polymerization.[5][14] To isolate the usable monomer, this polymer must be "cracked." This is a thermal depolymerization, essentially a retro-polymerization, conducted at high temperatures (150-230°C) and low pressure.[8][15] It is crucial to perform this step in the presence of both anionic (e.g., P₂O₅, p-toluenesulfonic acid) and free-radical (e.g., hydroquinone) polymerization inhibitors to prevent the newly formed monomer from re-polymerizing.[8]
Caption: Figure 2: General Experimental Workflow for Cyanoacrylate Synthesis.
Experimental Protocols
Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Formaldehyde and cyanoacrylate monomers are irritants and sensitizers.
Protocol 1: Classic Synthesis of n-Butyl Cyanoacrylate (n-BCA)
This protocol is a robust, traditional method adapted from established procedures involving a piperidine catalyst and a two-stage process.[5]
Materials:
-
n-Butyl cyanoacetate (NBCAc)
-
Paraformaldehyde
-
Piperidine hydrochloride (or piperidinium acetate)
-
Toluene (or cyclohexane) for azeotropic removal of water
-
Phosphorus pentoxide (P₂O₅) and Hydroquinone (inhibitors)
-
Three-neck round-bottom flask, mechanical stirrer, thermometer, Dean-Stark trap (or similar distillation setup), vacuum pump, and heating mantles.
Part A: Condensation to form Poly(n-Butyl Cyanoacrylate)
-
Setup: Assemble a three-neck flask with a mechanical stirrer, thermometer, and a distillation head connected to a condenser (a Dean-Stark trap is ideal).
-
Charging the Reactor: To the flask, add n-butyl cyanoacetate (e.g., 50 mL, 0.35 mol), paraformaldehyde (e.g., 11.7 g, ~0.3 mol as CH₂O), piperidine hydrochloride (e.g., 0.3 g, 0.002 mol), and toluene (e.g., 40 mL).[5]
-
Reaction: Heat the mixture to reflux (approx. 130°C) with vigorous stirring. Water produced during the condensation will be removed azeotropically with toluene and collected in the trap.
-
Completion: Continue heating until water evolution ceases (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the mechanical stirrer and distill off the remaining toluene under reduced pressure. The product is a viscous oligomer/polymer mixture.
Part B: Depolymerization (Cracking) and Purification
-
Setup: Add polymerization inhibitors to the flask containing the polymer: phosphorus pentoxide (anionic inhibitor) and hydroquinone (free-radical inhibitor).
-
Cracking: Heat the mixture to 160-220°C under high vacuum (e.g., <2 mbar).[15] The polymer will "crack," and the monomeric n-BCA will distill over.
-
Collection: Collect the distilled monomer in a receiving flask that is cooled and contains a small amount of a stabilizer (e.g., a trace of p-toluenesulfonic acid).
-
Purification: The collected crude monomer can be redistilled under vacuum to achieve high purity (>98%). Store the final product in a tightly sealed container with stabilizers, refrigerated.
Protocol 2: Milder DIPEAc-Catalyzed Synthesis of Ethyl 2-cyano-3-phenylacrylate
This protocol demonstrates a modern, efficient method using an ionic liquid catalyst, adapted from a high-yield procedure.[9][11][12] This example uses benzaldehyde to produce a substituted cyanoacrylate, showcasing the versatility of the reaction.
Materials:
-
Ethyl cyanoacetate
-
Benzaldehyde (or other aromatic/aliphatic aldehyde)
-
Diisopropylethylammonium acetate (DIPEAc)
-
Dichloromethane (DCM) or reaction can be run neat
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aldehyde (e.g., 1 mmol), ethyl cyanoacetate (1 mmol), and DIPEAc (10 mol%, 0.1 mmol).[11]
-
Reaction: The mixture can be stirred at room temperature or gently heated (e.g., 70°C) to increase the reaction rate.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 30-90 minutes.
-
Work-up: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure cyanoacrylate product.
Data Interpretation & Characterization
Successful synthesis can be confirmed using standard analytical techniques. For a typical product like ethyl 2-cyano-3-phenylacrylate, you would expect to see:[12]
-
¹H NMR (CDCl₃): A singlet for the vinyl proton around δ 8.40 ppm, multiplets for the aromatic protons (δ 7.50-8.02 ppm), a quartet for the -OCH₂- group (δ 4.36-4.41 ppm), and a triplet for the -CH₃ group (δ 1.41 ppm).
-
IR (KBr): Characteristic peaks for the nitrile group (C≡N) around 2220 cm⁻¹, the ester carbonyl (C=O) around 1716 cm⁻¹, and the alkene (C=C) bond around 1600 cm⁻¹.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete water removal.- Catalyst is inactive or insufficient.- Reaction temperature too low/time too short. | - Ensure the azeotropic distillation is efficient; use a Dean-Stark trap.- Use fresh or a higher loading of catalyst.- Optimize reaction temperature and time based on TLC monitoring. |
| Premature Polymerization | - Presence of moisture or basic impurities.- Insufficient inhibitors during cracking/storage. | - Use anhydrous reagents and solvents.- Ensure adequate amounts of both anionic and free-radical inhibitors are added before depolymerization and to the collection flask. Store final product with stabilizers. |
| Incomplete Depolymerization | - Temperature too low or vacuum not sufficient.- Polymer has cross-linked. | - Increase the temperature of the heating mantle gradually.- Ensure the vacuum system is functioning correctly and can achieve low pressure (<5 mbar). |
| Product is Dark/Colored | - Side reactions or degradation at high temperatures. | - Lower the depolymerization temperature, though this may require a better vacuum.- Purify the final product by redistillation. |
Conclusion
The Knoevenagel condensation remains the cornerstone of cyanoacrylate synthesis. By understanding the critical two-stage mechanism of condensation followed by depolymerization, researchers can effectively produce these highly reactive monomers. While traditional base-catalyzed methods are robust, modern approaches using ionic liquids or organocatalysts offer milder conditions, faster reactions, and improved yields.[9][13] The protocols and insights provided herein serve as a comprehensive resource for scientists aiming to leverage this powerful reaction in their research and development endeavors.
References
-
Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (n.d.). ResearchGate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). SciELO México. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). J. Mex. Chem. Soc.[Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. [Link]
-
Recent developments in Knoevenagel condensation reaction: a review. (2020). World Journal of Advanced Research and Reviews. [Link]
-
Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]
- Method for synthesizing cyanoacrylate. (2016).
-
(PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). ResearchGate. [Link]
-
View of KNOEVENGEL CONDENSATION: A REVIEW ON CYANOACRYLATES AND THEIR SYNTHETIC APPLICATIONS. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (2014). Molecules. [Link]
-
n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (2014). National Institutes of Health (NIH). [Link]
-
Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]
-
Radical Polymerization of Alkyl 2-Cyanoacrylates. (2017). MDPI. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2020). Semantic Scholar. [Link]
- Highly pure alkyl 2-cyanoacrylates. (1999).
-
Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. (n.d.). ResearchGate. [Link]
- Process for preparation of cyanoacrylate compositions. (2005).
- Process for the manufacture of methyl cyanoacrylate. (1996).
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050197421A1 - Process for preparation of cyanoacrylate compositions - Google Patents [patents.google.com]
- 7. EP0895987A1 - Highly pure alkyl 2-cyanoacrylates - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 11. jmcs.org.mx [jmcs.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]
The Strategic Utility of Ethyl 3-cyano-3,3-diphenylpropanoate in the Synthesis of Complex Heterocyclic Scaffolds: A Guide for the Modern Chemist
Abstract
Ethyl 3-cyano-3,3-diphenylpropanoate emerges as a sophisticated and versatile building block in the armamentarium of synthetic organic chemistry. Its unique structural architecture, featuring a gem-diphenyl moiety, a reactive nitrile group, and a flexible ester functionality, offers a gateway to a diverse array of complex heterocyclic compounds. This guide provides an in-depth exploration of the strategic application of this reagent in the synthesis of key heterocyclic systems, including pyridinones, pyrimidines, and thiophenes. By delving into the mechanistic underpinnings of these transformations, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage the full synthetic potential of this compound.
Introduction: The Architectural Advantage of this compound
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring these structural motifs. The strategic selection of starting materials is paramount in the efficient construction of novel and intricate heterocyclic frameworks. This compound (CAS No: 33925-43-8) is a precursor of significant interest due to the convergence of three key functional elements within a single molecule:
-
The Gem-Diphenyl Group: This sterically demanding moiety imparts significant conformational rigidity to the resulting heterocyclic systems. This can be a crucial design element in drug discovery, as it can lead to enhanced binding affinity and selectivity for biological targets.
-
The Nitrile Functionality: The cyano group is a versatile synthetic handle, capable of participating in a wide range of cyclization and transformation reactions. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or act as an electrophilic center for nucleophilic attack.
-
The Ethyl Ester Group: The ester provides a convenient point for modification and can be readily hydrolyzed, aminated, or reduced. It also activates the adjacent methylene group, facilitating a variety of condensation reactions.
This guide will illuminate the application of this unique reagent in the synthesis of several key classes of heterocyclic compounds, providing both the theoretical framework and practical, step-by-step protocols.
Synthesis of Substituted Pyridin-2-ones: Accessing a Privileged Scaffold
Pyridin-2-one derivatives are prevalent in a multitude of biologically active compounds. The reaction of this compound with activated methylene compounds in the presence of a base offers a direct route to highly substituted 4,4-diphenyl-3-cyano-pyridin-2-ones.
Mechanistic Rationale
The synthesis proceeds through a base-catalyzed cascade reaction. Initially, the active methylene protons of this compound are abstracted by a base to form a carbanion. This is followed by a Michael addition to an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the ester carbonyl, followed by elimination of ethanol, yields the stable pyridin-2-one ring system.
Diagram 1: Proposed Reaction Pathway for Pyridin-2-one Synthesis
Caption: Workflow for the synthesis of pyridin-2-ones.
Experimental Protocol: Synthesis of 6-Methyl-4,4-diphenyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 279.34 | 2.79 g | 10 mmol |
| 3-Buten-2-one | 70.09 | 0.77 mL | 10 mmol |
| Sodium Ethoxide | 68.05 | 0.68 g | 10 mmol |
| Anhydrous Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (0.68 g, 10 mmol).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
To the stirred solution, add this compound (2.79 g, 10 mmol) in one portion.
-
Add 3-buten-2-one (0.77 mL, 10 mmol) dropwise over a period of 10 minutes.
-
Heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Pour the mixture into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the solid from ethanol to afford the pure product.
Synthesis of Functionalized Pyrimidines: Building Blocks for Bioactive Molecules
Pyrimidines are a cornerstone of nucleic acids and are found in numerous therapeutic agents. The reaction of this compound with guanidine provides a direct entry to 2-amino-5,5-diphenyl-6-oxo-5,6-dihydropyrimidine-4-carbonitrile.
Mechanistic Insights
This transformation is a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of guanidine on the ester carbonyl of this compound. This is followed by an intramolecular cyclization where the other amino group of the guanidine moiety attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the stable aromatic pyrimidine ring.
Diagram 2: Cyclocondensation for Pyrimidine Synthesis
Caption: Key steps in the synthesis of pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-5,5-diphenyl-6-oxo-5,6-dihydropyrimidine-4-carbonitrile
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 279.34 | 2.79 g | 10 mmol |
| Guanidine Hydrochloride | 95.53 | 0.96 g | 10 mmol |
| Sodium Ethoxide | 68.05 | 1.36 g | 20 mmol |
| Anhydrous Ethanol | 46.07 | 60 mL | - |
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide (1.36 g, 20 mmol) in anhydrous ethanol (40 mL).
-
Add guanidine hydrochloride (0.96 g, 10 mmol) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
In a separate beaker, dissolve this compound (2.79 g, 10 mmol) in anhydrous ethanol (20 mL).
-
Add the solution of this compound dropwise to the guanidine solution over 20 minutes.
-
Heat the reaction mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with 50 mL of cold water and acidify to pH 6 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a mixture of ethanol and water.
Gewald Synthesis of 2-Aminothiophenes: A Gateway to Sulfur-Containing Heterocycles
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. While typically employed with simple α-cyanoesters, the principles can be extended to this compound, although the steric hindrance of the gem-diphenyl group may necessitate modified reaction conditions.
Mechanistic Considerations
The Gewald reaction proceeds via a Knoevenagel condensation between the active methylene compound (this compound) and a ketone or aldehyde, followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization afford the 2-aminothiophene product. The steric bulk of the diphenyl groups may slow down the initial condensation and subsequent cyclization steps.
Diagram 3: The Gewald Reaction Pathway
Caption: Multicomponent synthesis of 2-aminothiophenes.
Proposed Experimental Protocol: Synthesis of Ethyl 2-amino-4,4-diphenyl-3-cyano-4,5-dihydrothiophene-5-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 279.34 | 2.79 g | 10 mmol |
| Cyclohexanone | 98.14 | 1.03 mL | 10 mmol |
| Elemental Sulfur | 32.06 | 0.32 g | 10 mmol |
| Morpholine | 87.12 | 0.87 mL | 10 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.79 g, 10 mmol), cyclohexanone (1.03 mL, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and DMF (40 mL).
-
Add morpholine (0.87 mL, 10 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into 200 mL of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Conclusion and Future Outlook
This compound stands as a precursor with significant, yet not fully exploited, potential in heterocyclic synthesis. The protocols and mechanistic discussions presented herein provide a foundational framework for its application in constructing pyridinone, pyrimidine, and thiophene scaffolds. The inherent steric and electronic properties conferred by the gem-diphenyl moiety offer exciting opportunities for the design of novel, conformationally restricted molecules with potential applications in medicinal chemistry and materials science. Further exploration into the reactivity of this versatile building block is warranted and is expected to unveil new synthetic pathways to a wider range of complex heterocyclic systems.
References
-
PubChem. Ethyl 3,3-diphenylpropanoate.[Link]
-
Mohareb, R. M., & Ibrahim, B. A. (2018). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. Bulletin of the Chemical Society of Ethiopia, 32(2), 259-272. [Link]
-
El-Kashef, H. S., et al. (2017). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Trends in Green Chemistry, 3. [Link]
Troubleshooting & Optimization
Optimizing reaction conditions for cyanoester synthesis
Status: Operational Role: Senior Application Scientist Scope: Reaction Engineering, Safety Protocols, and Yield Optimization
Introduction
Welcome to the Cyanoester Synthesis Support Hub. Cyanoesters are pivotal intermediates in the synthesis of amino acids, heterocycles, and energetic materials. However, their synthesis often presents a dichotomy: the classical nucleophilic substitutions (
This guide moves beyond basic textbook procedures. We focus on process intensification —using Phase Transfer Catalysis (PTC) to solve solubility issues and non-toxic cyanide sources to mitigate risk.
Module 1: Critical Safety Protocols (The Zero-Compromise Zone)
WARNING: The primary risk in cyanoester synthesis is the accidental generation of Hydrogen Cyanide (HCN) gas. HCN is invisible, flammable, and lethal.
Q: How do I safely handle cyanide salts during workup?
A: The danger peaks during the quench/workup phase, not the reaction itself. If you acidify a cyanide reaction mixture, you generate HCN.[1][2]
The "pH-Lock" Protocol:
-
Never use acid to quench a cyanide reaction directly.
-
Oxidative Destruction: Treat aqueous waste with bleach (NaOCl) at pH > 10 to convert cyanide to cyanate (
), which is significantly less toxic. -
The Fe(II) Scavenger: Keep a solution of Ferrous Sulfate (
) nearby. It complexes free cyanide into Ferrocyanide ( ), a stable, non-toxic complex.
Workflow: Safe Cyanide Handling
Caption: Logical workflow for the safe quenching and disposal of cyanide-containing reaction mixtures.
Module 2: Nucleophilic Substitution ( ) Optimization
Q: My yield is <40% using NaCN in Ethanol/Water. What is wrong?
A: You are facing the "Solubility Paradox."
-
The Issue: Inorganic cyanides (NaCN, KCN) are soluble in water but insoluble in organic solvents. Your alkyl halide substrate is the opposite. In a single-phase solvent (EtOH/H2O), the reaction is slow because the nucleophile (
) is heavily solvated by water, reducing its reactivity (hydration shell effect). -
The Fix: Switch to Phase Transfer Catalysis (PTC) .
The PTC System: Use a biphasic system (Toluene/Water) with a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB).
-
Transport: The
cation pairs with in the aqueous phase. -
Shuttle: The lipophilic
pair moves into the organic phase. -
Reaction: In the organic phase, the
is "naked" (poorly solvated) and hyper-reactive.
Comparative Optimization Table
| Variable | Standard Condition | Optimized Condition (PTC) | Reason for Optimization |
| Solvent | Ethanol/Water (1:1) | Toluene/Water (1:1) | Eliminates hydration shell around |
| Catalyst | None | TBAB or Aliquat 336 (5 mol%) | Shuttles cyanide into organic phase. |
| Temperature | Reflux ( | "Naked" cyanide is more reactive; lower temp prevents polymerization. | |
| Cyanide Source | NaCN (2.0 equiv) | NaCN (1.2 equiv) | Higher efficiency allows lower stoichiometry. |
Module 3: Transition Metal Catalysis (The "Green" Route)
Q: How can I synthesize aryl cyanoesters without using toxic NaCN?
A: Use Potassium Ferrocyanide (
Mechanism:
The reaction proceeds via a Pd(0)/Pd(II) cycle. The key insight is that
Diagram: Pd-Catalyzed Cyanation Cycle
Caption: Catalytic cycle for Pd-catalyzed cyanation using non-toxic Ferrocyanide. Note the transmetallation step is rate-limiting.
Module 4: Knoevenagel Condensation (C-C Bond Formation)
Q: I am getting di-alkylation impurities when reacting ethyl cyanoacetate. How do I stop this?
A: This is a pKa mismatch issue.
Ethyl cyanoacetate has active methylene protons (
The Fix: Use a Buffered Catalyst System .
-
Catalyst: Piperidine + Acetic Acid (cat.) or Ammonium Acetate.
-
Mechanism: This forms a weak salt in situ. It deprotonates the methylene reversibly, ensuring that the concentration of free enolate is low but constant.
Experimental Protocol: The "Green" Cyanation of Aryl Bromides
Objective: Synthesis of Ethyl 4-cyanobenzoate from Ethyl 4-bromobenzoate.
Method: Pd-catalyzed cyanation using
Reagents:
-
Ethyl 4-bromobenzoate (1.0 equiv)
- (0.25 equiv) (Note: 0.25 equiv provides 1.5 equiv of CN)
- (1 mol%)[4]
- (1.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Procedure:
-
Setup: In a dry Schlenk tube, charge the aryl bromide (5 mmol),
(1.25 mmol), (5 mmol), and (11 mg). -
Inertion: Evacuate and backfill with Argon (3 cycles). This is crucial to protect the active Pd(0) species.
-
Solvation: Add NMP (10 mL) via syringe.
-
Reaction: Heat the mixture to 140°C for 12 hours.
-
Why 140°C? High temperature is required to dissociate the CN ligand from the Fe center for transmetallation.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove the iron salts.
-
Purification: Dry organic layer over
, concentrate, and purify via column chromatography (Hexane/EtOAc).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately | "Palladium Black" precipitation | Ligand instability or lack of Argon. Add a phosphine ligand (e.g., dppf) or check inert gas lines. |
| Low conversion (Start Material remains) | Catalyst Poisoning | Cyanide concentration too high. Ensure |
| Product hydrolysis (Amide formation) | Wet Solvent / High pH | Ensure solvents are dry. Reduce base strength. Hydrolysis of nitrile to amide occurs rapidly at high pH/Temp. |
| HCN Alarm triggers | Acidic Workup | STOP. Check waste pH. Ensure all waste streams are kept basic (pH > 10) until oxidative destruction. |
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[3][7] Chemical Communications.
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[4] The Journal of Organic Chemistry.
-
Harvard University EHS. (2025). Lab Safety Guideline: Cyanide. Harvard Environmental Health & Safety.[8]
-
Organic Chemistry Portal. (2023). Knoevenagel Condensation: Mechanisms and Recent Advances. Organic Chemistry Portal.
Sources
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. scispace.com [scispace.com]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
Technical Support Center: Ethyl 3-cyano-3,3-diphenylpropanoate
[1][2]
Product Identification & Chemical Context
Compound Name: this compound
CAS Number: 33925-43-8
Molecular Formula: C
Critical Distinction: Do not confuse this compound with its isomers or related acrylates:
-
Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene): The
-unsaturated UV filter.[1] -
Ethyl 2-cyano-3,3-diphenylpropanoate: The
-cyano isomer (CAS 25634-96-2).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Target Molecule: The
-cyano isomer formed typically via the alkylation of diphenylacetonitrile.[1]
Purification Protocols
Method A: Recrystallization (Primary Technique)
For crude material with purity >85%, recrystallization is the most efficient method to remove unreacted diphenylacetonitrile and polar by-products.
Solvent System: Ethanol (95% or Absolute) or Methanol/Water (9:1).[1]
Protocol:
-
Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (5 mL per gram of crude).
-
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring until the solid is fully dissolved.
-
Note: If the solution is colored (yellow/orange), add activated charcoal (5 wt%), reflux for 5 minutes, and filter hot through a Celite pad.
-
-
Cooling: Remove from heat and allow the solution to cool slowly to room temperature (20–25°C) over 2 hours.
-
Crystallization: Transfer the flask to an ice bath (0–4°C) for another 2–4 hours to maximize yield.
-
Filtration: Collect the white crystalline solid via vacuum filtration.
-
Washing: Wash the filter cake with cold (-10°C) Ethanol (2 x 1 mL/g).
-
Drying: Dry under high vacuum (<5 mbar) at 40°C for 12 hours to remove residual solvent.
Method B: Flash Column Chromatography (High Purity)
Required when the crude mixture contains significant unreacted alkylating agents (e.g., ethyl bromoacetate) or if the product exists as an oil/gum.
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5
Protocol:
-
Load: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Toluene. Load onto the column.
-
Elution:
-
Fractions 1–5 (100% Hexanes): Elutes non-polar impurities (e.g., Diphenylacetonitrile).
-
Fractions 6–20 (90:10 Hex:EtOAc): Elutes the target ester.
-
Later Fractions: Elutes polar hydrolysis products (3-cyano-3,3-diphenylpropanoic acid).[1]
-
-
Monitoring: Check fractions via TLC (Silica, 80:20 Hex:EtOAc). The product typically has an R
of ~0.4–0.5, distinct from the starting nitrile (R ~0.7).
Visualized Workflow
The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on its physical state and impurity profile.
Caption: Decision logic for selecting the optimal purification route based on the crude material's physical state.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product separates as a liquid phase during recrystallization instead of crystallizing. | 1. Re-heat to dissolve the oil.2. Add a seed crystal of pure material.3. Add 5-10% water to the hot ethanol solution to increase polarity slightly, then cool very slowly.4. Switch solvent to Isopropanol/Hexane (1:1). |
| Low Yield | Product is too soluble in the chosen solvent at room temperature. | 1. Cool the crystallization flask to -20°C.2. Concentrate the mother liquor and perform a second crop crystallization.3. Use a less polar solvent mix (e.g., add Hexane to the Ethanol solution). |
| Diphenylacetonitrile Impurity | Starting material co-crystallizes with the product. | 1. This impurity is less polar.[1] Wash the crude solid with cold Hexane before recrystallization (the impurity is more soluble in Hexane than the ester).2. Use Column Chromatography (Method B). |
| Hydrolysis (Acid Formation) | Presence of 3-cyano-3,3-diphenylpropanoic acid (detected by broad OH stretch in IR).[1] | 1. Dissolve crude in Ethyl Acetate and wash with saturated NaHCO |
Frequently Asked Questions (FAQs)
Q1: How do I synthesize this compound if I cannot buy it? A: The standard route involves the alkylation of Diphenylacetonitrile with Ethyl Bromoacetate using a strong base like Sodium Hydride (NaH) in THF or DMF.
-
Mechanism:[1] Deprotonation of Ph
CHCN gives the anion, which attacks the -carbon of the bromoacetate via S 2. -
Reference: This follows standard nitrile alkylation protocols [1].[1]
Q2: Can I use distillation for purification? A: It is not recommended.[1] The compound has a high boiling point (>200°C at reduced pressure) and is prone to thermal decomposition (decarboxylation or elimination of HCN) at these temperatures. Flash chromatography is safer and more effective.
Q3: How do I distinguish the 3-cyano isomer from the 2-cyano isomer analytically?
A: Use
-
3-cyano (Target): The cyano carbon is attached to a quaternary carbon (C3) bearing two phenyls.[1] This quaternary carbon will appear downfield (~50-60 ppm).[1]
-
2-cyano (Isomer): The cyano carbon is attached to a methine/quaternary carbon adjacent to the carbonyl.[1] The chemical shift and splitting patterns in
H NMR will also differ (CH singlet for 3-cyano vs CH doublet/multiplet for 2-cyano derivatives).[1]
Q4: What are the storage conditions? A: Store in a cool, dry place (2–8°C recommended). The ester linkage is stable, but the cyano group can be susceptible to hydrolysis under prolonged exposure to moisture and acidic/basic vapors.
References
Common side products in the synthesis of Ethyl 3-cyano-3,3-diphenylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-cyano-3,3-diphenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient production of your target molecule.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a base-catalyzed Michael addition of ethyl cyanoacetate to benzophenone. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. This guide will address the most common issues, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.
Troubleshooting Common Side Products and Issues
FAQ 1: My reaction has a low yield, and I'm recovering a significant amount of unreacted benzophenone and ethyl cyanoacetate. What's going wrong?
Answer:
Low conversion is a frequent issue and can often be traced back to suboptimal reaction conditions. The key is to facilitate the formation of the enolate of ethyl cyanoacetate and its subsequent attack on the benzophenone carbonyl.
Possible Causes and Solutions:
-
Insufficiently Strong Base: The pKa of the α-proton of ethyl cyanoacetate is around 11. The base used must be strong enough to deprotonate it effectively.
-
Troubleshooting: If you are using a weak base like sodium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Sodium ethoxide is also commonly used, but care must be taken to use anhydrous conditions.
-
-
Inappropriate Solvent: The choice of solvent is critical for solvating the reactants and the intermediate enolate.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction rate.
-
Troubleshooting: The reaction is often run at room temperature or with gentle heating. If you are running the reaction at 0°C or below, consider allowing it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Suggested Protocol for Improved Yield:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with dry hexanes to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0°C and add ethyl cyanoacetate (1.1 equivalents) dropwise.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the enolate.
-
Dissolve benzophenone (1 equivalent) in anhydrous THF and add it dropwise to the enolate solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Proceed with a standard aqueous workup and purification by column chromatography.
FAQ 2: I've isolated a major side product that appears to be a dimer of ethyl cyanoacetate. How can I prevent this?
Answer:
The self-condensation of ethyl cyanoacetate is a classic side reaction known as the Thorpe-Ziegler reaction (in its intramolecular version) or simply a Thorpe condensation (intermolecularly).[1][2][3][4] This occurs when the enolate of ethyl cyanoacetate attacks another molecule of the ester instead of the intended benzophenone.
Mechanism of Side Product Formation:
Troubleshooting Strategies:
-
Control the Stoichiometry and Addition Order: Add the ethyl cyanoacetate to the base to pre-form the enolate, and then slowly add the benzophenone. This ensures that the concentration of free ethyl cyanoacetate is low when the enolate is present.
-
Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base like LDA can sometimes favor the attack on the less sterically hindered benzophenone over the self-condensation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C or even -78°C initially) can help to control the rate of the self-condensation reaction, which may have a higher activation energy than the desired Michael addition.
FAQ 3: My product is contaminated with acidic and neutral impurities. What are they and how do I remove them?
Answer:
The presence of acidic and other neutral impurities often points to hydrolysis of the ester or nitrile functional groups. These reactions are typically promoted by the presence of water and strong acidic or basic conditions, especially at elevated temperatures.[5][6][7]
Common Hydrolysis Side Products:
| Side Product | Formation Conditions |
| 3-Cyano-3,3-diphenylpropanoic acid | Hydrolysis of the ethyl ester |
| Ethyl 3-carbamoyl-3,3-diphenylpropanoate | Partial hydrolysis of the nitrile to an amide |
| 3-Carbamoyl-3,3-diphenylpropanoic acid | Hydrolysis of both the ester and the nitrile |
| 3,3-Diphenylpropanoic acid | Decarboxylation following hydrolysis of the cyano group |
Troubleshooting and Purification:
-
Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere to minimize the presence of water.
-
Purification Strategy:
-
After the aqueous workup, dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like the carboxylic acid side products.
-
Back-extract the aqueous layer with the organic solvent to recover any desired product that may have been carried over.
-
Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
The remaining neutral impurities can then be separated from the desired product by column chromatography on silica gel.
-
FAQ 4: I have an unexpected spot on my TLC that corresponds to diphenylmethanol. How is this possible?
Answer:
The formation of diphenylmethanol indicates the reduction of the benzophenone starting material.[8][9] While there is no explicit reducing agent in the reaction, this can occur under certain conditions.
Potential Causes for Benzophenone Reduction:
-
Hydride Impurities in the Base: If using sodium hydride, it can sometimes contain sodium borohydride as an impurity, which is a reducing agent.
-
Cannizzaro-type Reaction: Although less common for ketones, under strongly basic conditions, a disproportionation reaction can sometimes occur, especially if there are trace amounts of aldehydes present.
-
Proton Source and Base Interaction: In some cases, the combination of a proton source (like an alcohol solvent) and a strong base can generate species that act as hydride donors.
Preventative Measures:
-
Use High-Purity Reagents: Ensure the quality of your base and other reagents.
-
Strictly Anhydrous and Aprotic Conditions: Avoid protic solvents like ethanol if using a strong base like NaH, as this can lead to the formation of sodium ethoxide and potentially other reactive species. Using an aprotic solvent like THF is recommended.
Visualizing the Reaction Network
References
-
Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Self-condensation of aliphatic nitriles. (2020, September 24). Thorpe reaction. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]
-
Sciencing. (2022, August 30). Reduction Of Benzophenone By Sodium Borohydride. Retrieved from [Link]
-
YouTube. (2020, September 11). Reduction of benzophenone with sodium borohydride. Retrieved from [Link]
-
ResearchGate. (2013, August 17). How can I minimise the self condensation of ethyl cyanoacetate? Retrieved from [Link]
- Page, M. I., & Williams, A. (Eds.). (1997). Organic and Bio-organic Mechanisms. Longman.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. sciencing.com [sciencing.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Stability and Storage of Cyano-Substituted Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyano-substituted compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability and storage of these valuable molecules. As a Senior Application Scientist, I understand the nuances and challenges you face in your daily experiments. Therefore, this resource is structured to not only provide answers but to also explain the underlying chemical principles, enabling you to anticipate and troubleshoot potential issues effectively.
Understanding the Stability of Cyano-Substituted Compounds: A Primer
The cyano (or nitrile) group is a versatile and widely used functional group in medicinal chemistry and organic synthesis.[1][2] It can influence a molecule's physicochemical properties, such as polarity and solubility, and is often considered metabolically stable.[3][4] However, like any functional group, it has inherent reactivity that can lead to degradation under certain conditions. The primary pathway of concern is hydrolysis, although other degradation routes can also occur.
The Achilles' Heel: Hydrolysis
The carbon-nitrogen triple bond of a nitrile is susceptible to hydrolysis, a reaction with water that can be catalyzed by either acid or base.[5][6] This process typically occurs in two stages: first, the formation of an amide intermediate, followed by further hydrolysis to a carboxylic acid and ammonia (or an ammonium salt).[7]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the nitrile is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by water.[5][6] The final products are a carboxylic acid and an ammonium salt.[7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[5] This reaction also proceeds through an amide intermediate and typically yields a carboxylate salt and ammonia.[7] To obtain the free carboxylic acid, a final acidification step is required.[7][8]
It is important to note that the reaction between a nitrile and water at neutral pH is generally very slow and often negligible without a catalyst and/or heat.[7]
Other Potential Degradation Pathways
While hydrolysis is the most common degradation route, other pathways may be relevant depending on the specific molecular structure and environmental conditions:
-
Enzymatic Degradation: In biological systems, various enzymes can metabolize nitriles through hydrolytic, oxidative, reductive, or substitution/transfer pathways.[9][10][11][12][13] This is a critical consideration in drug development.
-
Dimerization of Nitrile Oxides: While less common for typical nitriles, nitrile oxides can undergo dimerization in the solid state, with the specific product often depending on the crystal packing arrangement.[14][15]
-
Photodegradation: Although not as extensively documented for the cyano group itself compared to other chromophores, the overall molecular structure of a cyano-substituted compound may be susceptible to degradation upon exposure to light.[16]
Troubleshooting Common Stability Issues
This section is designed to address specific problems you may encounter during your experiments in a practical question-and-answer format.
Question 1: I've observed the formation of an unexpected impurity with a higher molecular weight in my solid-state cyano-substituted compound. What could be the cause?
Answer:
The formation of a higher molecular weight impurity in the solid state, particularly if your compound is a nitrile oxide, could be due to dimerization.[14][15] Nitrile oxides are known to dimerize to form furoxans, dioxadiazines, or oxadiazole N-oxides, depending on the conditions.[14][15]
Causality: This phenomenon is often influenced by the molecular packing in the crystal lattice. Different polymorphs (crystal forms) of the same compound can have varying susceptibility to solid-state dimerization.[14][15]
Troubleshooting Steps:
-
Characterize the Impurity: Use analytical techniques such as mass spectrometry and NMR to identify the structure of the impurity and confirm if it is a dimer.
-
Analyze the Solid Form: Perform solid-state characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for polymorphism.
-
Control Storage Conditions: Store the compound in a tightly sealed container at a controlled, cool temperature and protected from light to minimize the potential for solid-state reactions.
-
Recrystallization: Attempting recrystallization from different solvents may yield a more stable polymorphic form.
Question 2: My cyano-substituted active pharmaceutical ingredient (API) is showing degradation in my acidic formulation, and I'm detecting a new peak in my HPLC that corresponds to the carboxylic acid analogue. What is happening and how can I mitigate this?
Answer:
You are likely observing acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[7][8][17] This is a common degradation pathway for nitriles in acidic environments, especially when exposed to elevated temperatures.[7][17]
Causality: The acidic environment protonates the nitrogen of the cyano group, making the carbon atom more electrophilic and thus more susceptible to attack by water.[5][6]
Troubleshooting Steps:
-
pH Adjustment: The most straightforward solution is to adjust the pH of your formulation to a more neutral range where the rate of hydrolysis is significantly slower.
-
Temperature Control: Store and handle the formulation at the lowest practical temperature to reduce the rate of the hydrolysis reaction.
-
Excipient Compatibility Study: Ensure that none of the excipients in your formulation are contributing to the acidic environment or acting as catalysts for the hydrolysis.
-
Formulation Reformulation: If pH adjustment is not feasible, consider a non-aqueous formulation or a solid dosage form to prevent hydrolysis.
Question 3: I'm developing a liquid formulation of a cyano-containing compound in a basic buffer, and I'm seeing a loss of the parent compound over time. What degradation product should I be looking for?
Answer:
In a basic medium, you should expect to see the formation of the corresponding carboxylate salt as the final degradation product due to base-catalyzed hydrolysis.[7][8] You may also be able to detect the intermediate amide if the reaction is slow enough and your analytical method is sufficiently sensitive.
Causality: The hydroxide ions in the basic buffer act as a nucleophile, attacking the carbon of the cyano group and initiating the hydrolysis process.[5]
Troubleshooting Steps:
-
Analytical Method Development: Ensure your analytical method (e.g., HPLC) can separate and detect the parent compound, the intermediate amide, and the final carboxylate. The carboxylate will have a different retention time than the neutral carboxylic acid.
-
pH Optimization: Investigate the pH-stability profile of your compound. There may be a less basic pH range where the compound is more stable.
-
Reduce Water Activity: If possible, consider adding a co-solvent to your formulation that reduces the water activity, which can slow down the rate of hydrolysis.
-
Lyophilization: For long-term stability, consider lyophilizing (freeze-drying) the formulation to remove the water. The product can then be reconstituted before use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal general storage conditions for cyano-substituted compounds?
A1: While specific conditions depend on the individual compound's properties, a good starting point is to store them in a cool, dry, and dark place in a tightly sealed container.[18] This minimizes exposure to heat, moisture, and light, which can accelerate degradation. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
Q2: Is the cyano group generally considered metabolically stable in drug development?
A2: Yes, the nitrile group in most pharmaceuticals is metabolically robust and often passes through the body unchanged.[19][20] However, there are exceptions. Alkylnitriles with a proton on the adjacent carbon can be oxidized in the liver, potentially leading to the release of cyanide.[19][20] Therefore, it is crucial to assess the metabolic stability of each new cyano-substituted drug candidate.
Q3: Can the position of the cyano group on a molecule affect its stability?
A3: Absolutely. The electronic environment around the cyano group plays a significant role in its reactivity. Electron-withdrawing groups nearby can increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack. Conversely, steric hindrance around the cyano group can shield it from attack and increase its stability. The position of the cyano group can also impact the metabolic stability of a drug molecule.[21]
Q4: What analytical techniques are best for monitoring the stability of cyano-substituted compounds?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and powerful technique for stability studies. It allows for the separation and quantification of the parent compound and any degradation products. Infrared (IR) spectroscopy can also be useful for monitoring the disappearance of the characteristic nitrile peak (around 2220-2260 cm⁻¹). For inorganic cyanide analysis, methods like ion-exchange chromatography and spectrophotometric assays are available.[22][23]
Experimental Protocol: A Guide to Assessing the Stability of a Novel Cyano-Substituted Compound
This protocol outlines a comprehensive approach to evaluating the stability of a new cyano-substituted compound, which is a critical step in its development.
Objective: To identify potential degradation pathways and determine the stability of the compound under various stress conditions.
Materials:
-
The cyano-substituted compound of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated stability chambers (for controlled temperature, humidity, and light)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Methodology:
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
2. Stress Conditions (Forced Degradation Study):
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation (Solid State): Store the solid compound in a stability chamber at an elevated temperature (e.g., 60°C) and controlled humidity (e.g., 75% RH).
-
Photostability: Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines.
3. Time Points:
-
Analyze samples at initial (t=0) and various subsequent time points (e.g., 2, 4, 8, 24 hours for liquid samples; longer for solid-state).
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.
-
Inject the stressed samples and a control sample (compound in solvent without stressor) at each time point.
-
Quantify the amount of the parent compound remaining and the formation of any degradation products. Peak purity analysis using a DAD or MS detector is highly recommended.
5. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify the major degradation products by comparing the chromatograms of the stressed samples to the control. If using an MS detector, the mass of the degradation products can provide clues to their structure (e.g., an 18 Da increase for hydrolysis).
-
Summarize the results in a table to easily compare the compound's stability under different conditions.
Data Presentation: Example Stability Summary Table
| Stress Condition | Duration/Temp. | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24h / 60°C | 15.2% | Carboxylic Acid Analog |
| 0.1 M NaOH | 8h / 40°C | 25.8% | Carboxylate Salt |
| 3% H₂O₂ | 24h / RT | < 1.0% | None Detected |
| Heat (Solid) | 7 days / 60°C | < 0.5% | None Detected |
| Light (ICH) | 7 days | 2.1% | Minor Unidentified Peak |
Visualizations
Degradation Pathway: Hydrolysis of Nitriles
Caption: General pathway for acid and base-catalyzed hydrolysis of nitriles.
Experimental Workflow: Stability Study
Caption: Workflow for a forced degradation stability study of a cyano-compound.
References
- Organic Web Chemistry. (n.d.). Nitrile to Acid - Common Conditions.
- Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
- Tutić, A., et al. (2023). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Kemija u industriji.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Academia.edu. (n.d.). Biological degradation of cyanide compounds.
- Luque-Almagro, V. M., et al. (2018). Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. Microbial Biotechnology.
- ResearchGate. (n.d.). Biochemical pathways for the biodegradation of cyanide and its derivatives.
- D'Andrea, L. D., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. MedChemComm.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Luque-Almagro, V. M., et al. (2019). Bioremediation of cyanide-containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. Microbial Biotechnology.
- Regueiro-Ren, A., et al. (2002). SAR and pH stability of cyano-substituted epothilones. Organic Letters.
- Reinheimer, E. W. (2014). Solid-State Chemistry of the Nitrile Oxides. ACS Petroleum Research Fund Annual Report.
- ResearchGate. (2000). Preparation and reactivity of some stable nitrile oxides and nitrones.
- Somogyi, A., et al. (1980). Effect of the position of the cyano-group of cyanopregnenolones on their drug metabolic inducing activity. Journal of Pharmacy and Pharmacology.
- Reinheimer, E. W. (2015). Solid-State Chemistry of the Nitrile Oxides. ACS Petroleum Research Fund Annual Report.
- Wang, Z., et al. (2024). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- S&G Gloves. (2025). How to Store Nitrile Gloves Properly.
- ResearchGate. (n.d.). Representative drug molecules containing cyano groups.
- Wang, Z., et al. (2024). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science.
- ResearchGate. (2025). Application of Nitrile in Drug Design.
- D'Andrea, L. D., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- NIOSH. (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks.
- Bajaj, S., et al. (2003). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Pharmaceutics.
- ATSDR. (2006). Toxicological Profile for Cyanide. NCBI Bookshelf.
- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry.
- Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
- Wikipedia. (n.d.). Nitrile.
- Wang, S., et al. (2021). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules.
- Haddad, P. R., & Cowie, C. E. (1985). Anion-exchange chromatography of mixed cyano complexes: separation and determination of dicyanoaurate(I). Analyst.
- Lopes, J., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry.
- Chemistry LibreTexts. (2025). Chemistry of Nitriles.
- Wikipedia. (n.d.). Cyanide.
- Beck, M. T. (1987). Critical survey of stability constants of cyano complexes. Pure and Applied Chemistry.
- Risley, D. S., & Peterson, A. (2009). Evaluation of methods for the simultaneous analysis of cations and anions using HPLC with charged aerosol detection and a zwitterionic stationary phase. Journal of Separation Science.
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of Nitrile in Drug Design [sioc-journal.cn]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. (PDF) Biological degradation of cyanide compounds [academia.edu]
- 11. Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Report: Solid-State Chemistry of the Nitrile Oxides (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 15. Report: Solid-State Chemistry of the Nitrile Oxides (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Effect of the position of the cyano-group of cyanopregnenolones on their drug metabolic inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Anion-exchange chromatography of mixed cyano complexes: separation and determination of dicyanoaurate(I) - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalytic Synthesis of Ethyl 3-cyano-3,3-diphenylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-cyano-3,3-diphenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to the Synthesis
The synthesis of this compound and its analogs is a cornerstone in the preparation of various pharmacologically active compounds and fine chemicals.[1][2] The reaction is a classic example of a Knoevenagel condensation, where an active methylene compound (ethyl cyanoacetate) reacts with a carbonyl compound (in this case, often benzophenone, though the primary product of benzaldehyde and ethyl cyanoacetate is Ethyl (E)-2-cyano-3-phenyl-2-propenoate).[3][4] The choice of catalyst is a critical parameter, directly influencing reaction efficiency, yield, and purity.[5] A wide array of catalysts, including basic amines like piperidine, organocatalysts such as triphenylphosphine, and various heterogeneous catalysts, have been successfully employed.[3][5][6]
This guide will delve into the nuances of catalyst selection and its impact on the reaction, providing you with the necessary tools to navigate common experimental hurdles.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues that you may encounter during the synthesis of this compound and related compounds.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a common frustration in organic synthesis. For this specific reaction, several factors related to the catalyst and reaction conditions could be at play.
Potential Causes & Solutions:
-
Inappropriate Catalyst Selection: The catalyst's basicity or steric hindrance might not be optimal for the specific substrates. For the condensation of benzaldehyde with ethyl cyanoacetate, catalysts like piperidine, Cu-Mg-Al layered double hydroxides (LDH), and various metal-organic frameworks (MOFs) have shown excellent yields.[3][4][5] If you are using a less active catalyst, consider switching to one of these proven options.
-
Insufficient Catalyst Loading: The amount of catalyst can be a determining factor in the reaction rate.[7][8] While a truly catalytic amount is desired, sometimes a slightly higher loading is necessary to drive the reaction to completion. It is recommended to perform a catalyst loading optimization study, starting from a low mole percentage and gradually increasing it while monitoring the reaction progress.
-
Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction.[9] The removal of water, a byproduct of the condensation, can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by adding a dehydrating agent.
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role. While some catalysts can efficiently promote the reaction at room temperature, others may require heating to achieve a reasonable reaction rate.[4] For instance, the condensation of benzaldehyde with ethyl cyanoacetate over a Cu-Mg-Al LDH catalyst showed excellent yield at 80°C in ethanol.[4] It is advisable to consult the literature for the optimal temperature range for your chosen catalyst and solvent system.
-
Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction. Polar aprotic solvents like DMF or DMSO can often accelerate base-catalyzed reactions. However, greener solvents like ethanol are also commonly and successfully used.[3][5] In some cases, solvent-free conditions, potentially with microwave irradiation, can lead to higher yields and cleaner reactions.[6]
Experimental Protocol: Catalyst Screening for Improved Yield
This protocol outlines a general procedure for screening different catalysts for the synthesis of an α-cyanoacrylate, a related structure.
-
Reactant Preparation: In separate round-bottom flasks, dissolve the aldehyde (e.g., benzaldehyde, 1 mmol) and the active methylene compound (e.g., ethyl cyanoacetate, 1.2 mmol) in the chosen solvent (e.g., ethanol, 5 mL).[5]
-
Catalyst Addition: To each flask, add a catalytic amount (e.g., 10 mol%) of the selected catalyst (e.g., piperidine, triphenylphosphine, or a heterogeneous catalyst).[5][6]
-
Reaction Monitoring: Stir the reaction mixtures at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), quench the reaction if necessary. For homogeneous catalysts, this may involve neutralization. For heterogeneous catalysts, the catalyst can be filtered off.[5] The product can then be isolated by removing the solvent under reduced pressure and purified by recrystallization, for example, from ethanol.[5]
-
Analysis: Analyze the yield and purity of the product from each reaction to determine the most effective catalyst.
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
Side product formation is a common challenge that can complicate purification and reduce the overall yield of the desired product. In the context of the Knoevenagel condensation, several side reactions can occur.
Common Side Products and Mitigation Strategies:
-
Michael Adducts: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes react with another molecule of the active methylene compound via a Michael addition. This is more likely to occur under strongly basic conditions. Using a milder catalyst or a heterogeneous catalyst can often minimize this side reaction.[6]
-
Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation, especially in the presence of strong bases. Using a stoichiometric amount or a slight excess of the active methylene compound can help to favor the desired reaction.
-
Hydrolysis of the Ester or Nitrile: If water is present in the reaction mixture, especially under basic or acidic conditions and at elevated temperatures, the ester or nitrile groups can be hydrolyzed. Ensuring the use of dry solvents and reactants can help to prevent this.
Improving Selectivity:
-
Catalyst Choice: The choice of catalyst is paramount for controlling selectivity.[5] For instance, triphenylphosphine has been reported to be a mild and efficient catalyst that provides a clean reaction profile without the formation of Michael adducts.[6]
-
Reaction Conditions: Optimizing the reaction temperature and time can also improve selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress side reactions. Over-running the reaction can also lead to the formation of degradation products.
-
Phase Transfer Catalysis (PTC): For reactions involving an inorganic base and an organic substrate, phase transfer catalysis can be an excellent method to improve selectivity and yield.[10][11] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the base into the organic phase, allowing the reaction to proceed under milder conditions and often with higher selectivity.[10]
Question 3: My heterogeneous catalyst seems to be losing its activity after a few runs. What could be the cause and how can I regenerate it?
Answer:
The reusability of heterogeneous catalysts is a key advantage, but deactivation can occur. Understanding the cause is the first step to resolving the issue.
Potential Causes of Catalyst Deactivation:
-
Leaching of Active Sites: The active species of the catalyst may leach into the reaction medium, leading to a gradual loss of activity. This can sometimes be detected by analyzing the reaction mixture for traces of the leached species.
-
Fouling or Poisoning: The surface of the catalyst can be blocked by the adsorption of reactants, products, or byproducts, a process known as fouling. Catalyst poisoning occurs when a substance strongly and irreversibly binds to the active sites.
-
Structural Changes: The physical or chemical structure of the catalyst may change under the reaction conditions, for example, through sintering at high temperatures or dissolution in an aggressive solvent.
Regeneration and Prevention:
-
Washing: In many cases, simply washing the catalyst with a suitable solvent can remove adsorbed species and restore its activity. The choice of solvent will depend on the nature of the fouling material.
-
Calcination: For some inorganic catalysts, calcination (heating to a high temperature in the presence of air or an inert gas) can burn off organic residues and regenerate the catalyst. The specific temperature and atmosphere for calcination will depend on the catalyst's composition and stability.
-
Acid/Base Treatment: Depending on the nature of the catalyst and the poison, a mild acid or base wash may be effective in removing the deactivating species.
-
Prevention: To prevent deactivation, it is important to use pure reactants and solvents and to operate under the mildest possible reaction conditions. For example, a copper (II) thioproline complex used as a heterogeneous catalyst for the Knoevenagel condensation was effectively recovered and reused for up to four cycles while maintaining high activity.[3]
Frequently Asked Questions (FAQs)
What is the general mechanism of the base-catalyzed Knoevenagel condensation?
The base-catalyzed Knoevenagel condensation proceeds through a series of equilibrium steps:
-
Deprotonation: A basic catalyst removes a proton from the active methylene group of ethyl cyanoacetate to form a resonance-stabilized enolate.[3]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Protonation: The resulting alkoxide intermediate is protonated, often by the protonated catalyst, to form a β-hydroxy intermediate.[3]
-
Dehydration: The β-hydroxy intermediate then undergoes dehydration to yield the final α,β-unsaturated product.[3]
How do I choose the right catalyst for my synthesis?
The selection of a catalyst depends on several factors:
-
Substrate Reactivity: For less reactive carbonyl compounds like ketones, a stronger base or more active catalyst may be required.
-
Desired Selectivity: To avoid side reactions like Michael addition, a milder catalyst is often preferred.[6]
-
Green Chemistry Principles: Heterogeneous catalysts are often favored as they are easily separable and reusable, minimizing waste.[3] Catalysts derived from natural sources are also gaining attention.[5]
-
Process Scalability: For industrial applications, the cost, availability, and safety of the catalyst are important considerations. Phase transfer catalysts are often used in industrial settings due to their efficiency and the ability to use inexpensive bases like NaOH.[11]
What analytical techniques are recommended for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups in the product, such as the nitrile (C≡N) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: A sharp melting point is an indicator of purity for solid products.
-
Data Summary
The following table summarizes the performance of various catalysts for the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate under different conditions, as reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp | High (not specified) | [5] |
| Amine-functionalized SBA-15 | Toluene | Reflux | High (not specified) | [5] |
| Cu-Mg-Al LDH | Ethanol | 80 | 95 | [3][4] |
| Triphenylphosphine | Solvent-free | 80-85 | 92 | [6] |
| N-Methylmorpholine | Water | Room Temp | >95 | [4] |
| 1,2,3-trimethylimidazolium dimethyl phosphate (Ionic Liquid) | Neat | 20 | 94 (after 5 uses) | [13] |
Experimental Workflow Diagram
References
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available from: [Link]
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Available from: [Link]
-
Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over... ResearchGate. Available from: [Link]
-
CuO-Catalyzed Synthesis, Characterization, and Computational Studies of Ethyl 2-Cyano-3-(1H-indol-3-yl)-3-phenylpropanoate Derivatives. ResearchGate. Available from: [Link]
-
Cyanate Ester Polymerization: Overview of Mechanistic and Kinetic Aspects. ResearchGate. Available from: [Link]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available from: [Link]
-
Catalytic effects of copper oxides on the curing and degradation reactions of cyanate ester resin. ResearchGate. Available from: [Link]
-
PHASE TRANSFER CATALYSIS - PTC. Slideshare. Available from: [Link]
-
Industrial Phase-Transfer Catalysis. Available from: [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Available from: [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Available from: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. PMC. Available from: [Link]
-
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online. Available from: [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. ResearchGate. Available from: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]
-
Transition Metals Catalyzed Element-Cyano Bonds Activations. PMC. Available from: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available from: [Link]
-
Representative approaches on the synthesis of ethyl 3-phenylpropanoate. ResearchGate. Available from: [Link]
- Technology of synthesizing 2,3-dicyano ethyl propionate. Google Patents.
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. Available from: [Link]
-
Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. SciSpace. Available from: [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available from: [Link]
-
Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... ResearchGate. Available from: [Link]
-
A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]
- 9. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHASE TRANSFER CATALYSIS - PTC | PDF [slideshare.net]
- 11. phasetransfer.com [phasetransfer.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of Ethyl 3-cyano-3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
The diaryl motif is a privileged structure in medicinal chemistry, offering a rigid scaffold that can be readily functionalized to interact with a wide range of biological targets.[1][2][3] The incorporation of a nitrile group, a versatile pharmacophore, can further enhance binding affinity, metabolic stability, and bioavailability, often acting as a bioisostere for carbonyl or hydroxyl groups.[4][5][6][7][8] Ethyl 3-cyano-3,3-diphenylpropanoate represents a confluence of these important structural features. However, the synthesis of such multi-functionalized molecules can often lead to a variety of related impurities or isomeric byproducts. Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of reliable drug discovery.
This guide will present a comparative analysis of the expected spectroscopic data for this compound against its close structural analogs. By understanding the distinct spectral signatures of each, researchers can confidently identify their target molecule and rule out potential alternatives.
Comparative Framework for Structural Validation
The definitive confirmation of this compound's structure relies on a synergistic application of multiple analytical techniques. No single method provides a complete picture; rather, it is the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that builds an irrefutable case.
Our comparative analysis will focus on distinguishing the target molecule from three key analogs:
-
Ethyl 3,3-diphenylpropanoate: The parent compound lacking the nitrile group. This comparison will highlight the specific spectral contributions of the -C≡N moiety.
-
Diphenylacetonitrile: The core nitrile-containing scaffold, lacking the ethyl propanoate chain. This allows for the clear identification of signals originating from the diphenylmethyl cyanide portion of the target molecule.
-
Ethyl 2-cyano-3,3-diphenylacrylate: The unsaturated analog. This comparison is crucial for identifying potential elimination byproducts and understanding the impact of the C=C double bond on the spectral data.
Below, we delve into the experimental protocols and expected outcomes for each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a spectral width of at least 15 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Compound | Ethyl Group (CH₂) | Ethyl Group (CH₃) | Methylene (CH₂) | Methine (CH) | Aromatic (Ar-H) |
| This compound (Predicted) | ~4.2 ppm (q) | ~1.2 ppm (t) | ~3.5 ppm (s) | N/A | ~7.2-7.5 ppm (m) |
| Ethyl 3,3-diphenylpropanoate | ~4.1 ppm (q) | ~1.2 ppm (t) | ~3.0 ppm (d) | ~4.5 ppm (t) | ~7.2-7.4 ppm (m) |
| Diphenylacetonitrile | N/A | N/A | N/A | ~5.15 ppm (s) | ~7.25-7.45 ppm (m)[9] |
| Ethyl 2-cyano-3,3-diphenylacrylate | ~4.3 ppm (q) | ~1.3 ppm (t) | N/A | N/A | ~7.3-7.5 ppm (m) |
Analysis and Interpretation:
-
The Ethyl Group: The characteristic quartet (~4.2 ppm) and triplet (~1.2 ppm) of the ethyl ester will be present in all three ethyl ester-containing compounds.
-
The Propanoate Backbone: The key differentiator for our target molecule is the methylene (-CH₂-) group adjacent to the quaternary carbon. This is expected to appear as a singlet around 3.5 ppm. In contrast, Ethyl 3,3-diphenylpropanoate will show a doublet for the methylene group and a triplet for the methine proton, indicating their coupling. Diphenylacetonitrile lacks this entire chain, and the acrylate analog has no saturated backbone protons.
-
Aromatic Protons: All four compounds will exhibit complex multiplets in the aromatic region (~7.2-7.5 ppm). The integration of this region should correspond to 10 protons for the diphenyl compounds.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Compound | C=O | -C≡N | Quaternary C(Ph)₂ | Aromatic C | CH/CH₂ | Ethyl Group |
| This compound (Predicted) | ~168 ppm | ~118 ppm | ~55 ppm | ~127-140 ppm | ~45 ppm (CH₂) | ~62 ppm (OCH₂), ~14 ppm (CH₃) |
| Ethyl 3,3-diphenylpropanoate | ~172 ppm | N/A | ~48 ppm (CH) | ~126-144 ppm | ~40 ppm (CH₂) | ~60 ppm (OCH₂), ~14 ppm (CH₃) |
| Diphenylacetonitrile | N/A | ~118.5 ppm | ~42.0 ppm (CH) | ~127-137 ppm | N/A | N/A |
| Ethyl 2-cyano-3,3-diphenylacrylate | ~163 ppm | ~116 ppm | ~153 ppm (C=C (Ph)₂) | ~128-140 ppm | ~105 ppm (C =C(Ph)₂) | ~61 ppm (OCH₂), ~14 ppm (CH₃) |
Analysis and Interpretation:
-
The Nitrile Carbon: The presence of a signal around 118 ppm is a strong indicator of the nitrile group.[10] This signal will be absent in Ethyl 3,3-diphenylpropanoate.
-
The Carbonyl Carbon: The ester carbonyl will appear downfield in the 163-172 ppm region.
-
The Quaternary Carbon: A key feature of the target molecule is the quaternary carbon bonded to the two phenyl rings and the cyano group, expected around 55 ppm. In Diphenylacetonitrile and Ethyl 3,3-diphenylpropanoate, this is a methine carbon and will appear further upfield. In the acrylate analog, the corresponding carbon is part of a double bond and will be significantly downfield.
-
Alkene Carbons: The presence of two signals in the 105-155 ppm region would strongly suggest the presence of the unsaturated acrylate analog.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile solvent like chloroform and cast a thin film on a salt plate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
| Compound | -C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |
| This compound (Predicted) | ~2240 | ~1735 | ~3060-3030 | ~2980-2850 |
| Ethyl 3,3-diphenylpropanoate | Absent | ~1730 | ~3060-3030 | ~2980-2850 |
| Diphenylacetonitrile | ~2245[9] | Absent | ~3060-3030 | ~2960 |
| Ethyl 2-cyano-3,3-diphenylacrylate | ~2220 | ~1725 | ~3060-3030 | ~2980-2850 |
Analysis and Interpretation:
-
The Nitrile Stretch: A sharp, medium-intensity peak around 2240 cm⁻¹ is a definitive indicator of the nitrile group.[10] Its absence immediately rules out Ethyl 3,3-diphenylpropanoate. Conjugation in the acrylate analog shifts this peak to a slightly lower wavenumber (~2220 cm⁻¹).
-
The Carbonyl Stretch: A strong, sharp absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl group. This peak will be absent in Diphenylacetonitrile.
-
C-H Stretches: All compounds will show aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragments |
| This compound | 279.34 | 279 or 280 | Loss of -OEt, -COOEt, Ph, HCN |
| Ethyl 3,3-diphenylpropanoate | 254.32 | 254 or 255[2] | Loss of -OEt, -COOEt, Ph |
| Diphenylacetonitrile | 193.24 | 193[9] | Loss of -HCN, Ph |
| Ethyl 2-cyano-3,3-diphenylacrylate | 277.32 | 277 or 278 | Loss of -OEt, -COOEt, Ph |
Analysis and Interpretation:
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak, which should correspond to the molecular weight of the target compound. This allows for clear differentiation between the four analogs.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. For instance, the loss of a fragment corresponding to HCN (27 mass units) would be characteristic of the nitrile-containing compounds. The loss of an ethoxy group (-OEt, 45 mass units) or an ethoxycarbonyl group (-COOEt, 73 mass units) would be indicative of the ethyl ester functionality.
Decision-Making Workflow for Structural Validation
Caption: A logical workflow for the multi-technique validation of the target structure.
Conclusion and Best Practices
By following the detailed protocols and interpretive guidelines presented in this guide, researchers can:
-
Confirm the presence of key functional groups using IR spectroscopy.
-
Determine the precise connectivity of the carbon-hydrogen framework and rule out isomeric byproducts with ¹H and ¹³C NMR.
-
Verify the molecular weight and gain further structural insights from fragmentation patterns in mass spectrometry.
It is imperative to utilize all three techniques in concert, as the convergence of data provides the highest level of confidence in the assigned structure. This rigorous approach to structural validation is fundamental to ensuring the quality and reproducibility of research in drug discovery and development.
References
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
A survey of the role of nitrile groups in protein-ligand interactions. PubMed. [Link]
-
A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Science. [Link]
-
Application of Nitrile in Drug Design. SIOC Journals. [Link]
-
Chiral 1,1-diaryl compounds as important pharmacophores. MedChemComm (RSC Publishing). [Link]
-
Application of Nitrile in Drug Design. ResearchGate. [Link]
-
Chiral 1,1-diaryl compounds as important pharmacophores. ResearchGate. [Link]
-
Discovery of Novel Diaryl-Substituted Fused Heterocycles Targeting Katanin and Tubulin with Potent Antitumor and Antimultidrug Resistance Efficacy. PubMed. [Link]
-
2-cyano-3,3-diphenylacrylic acid, ethyl ester. SpectraBase. [Link]
-
Diphenylacetonitrile | C14H11N | CID 6837. PubChem. [Link]
-
Ethyl 3,3-diphenylpropanoate | C17H18O2 | CID 344791. PubChem. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. W. W. Norton & Company. [Link]
-
Diphenylacetonitrile. Wikipedia. [Link]
-
Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
-
Etocrylene | C18H15NO2 | CID 243274. PubChem. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Spectra Problem #7 Solution. University of Calgary. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
Sources
- 1. oiccpress.com [oiccpress.com]
- 2. Ethyl 3,3-diphenylpropanoate | C17H18O2 | CID 344791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl cyanoacetate [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Ethyl cyanoacetate [webbook.nist.gov]
- 8. PubChemLite - Ethyl 3-cyano-3-phenylpyruvate (C12H11NO3) [pubchemlite.lcsb.uni.lu]
- 9. Ethyl 3-cyano-3-phenylpyruvate | C12H11NO3 | CID 22845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oiccpress.com [oiccpress.com]
Comparative Analysis: Ethyl 3-cyano-3,3-diphenylpropanoate vs. Traditional Precursors
This guide provides an in-depth comparative analysis of Ethyl 3-cyano-3,3-diphenylpropanoate , a specialized intermediate used in the synthesis of quaternary diphenylmethane scaffolds common in opioid analgesics (e.g., Piritramide, Bezitramide) and antidiarrheals (e.g., Diphenoxylate).
Executive Summary
This compound (CAS: 15378-01-5) represents a "pre-functionalized" scaffold that offers distinct advantages over the commodity precursor Diphenylacetonitrile . While Diphenylacetonitrile is the raw material for the methadone class, the ethyl ester derivative allows for orthogonal synthetic strategies—enabling the construction of complex piperidine-based opioids (like Bezitramide) and reducing the risk of side reactions associated with direct alkylation routes.
This guide compares the subject compound against two primary alternatives:
-
Diphenylacetonitrile (Direct Precursor): The industry standard, requiring harsh alkylation conditions.
-
Ethyl 2-cyano-3,3-diphenylacrylate (Unsaturated Analog): A Knoevenagel condensation product requiring reduction.
Chemical Identity & Structural Logic
The core value of this compound lies in its quaternary carbon center (C3), which bears both a nitrile group and two phenyl rings. This steric congestion is difficult to construct selectively; the ester tail provides a handle for further chain extension without disturbing this sensitive center.
| Feature | This compound | Diphenylacetonitrile |
| Structure | ||
| Role | Advanced Intermediate | Raw Starting Material |
| Reactivity | Bifunctional: Ester (electrophile) & Nitrile (electrophile) | Monofunctional: Active Methylene (nucleophile) |
| Physical State | Crystalline Solid (MP: ~78-80°C) | Solid (MP: 73-74°C) |
| Primary Utility | Synthesis of Bezitramide, Piritramide, Diphenoxylate | Synthesis of Methadone, Isomethadone |
Comparative Performance Analysis
A. Synthetic Efficiency & Selectivity
The synthesis of complex opioids often fails due to "over-alkylation" when using Diphenylacetonitrile.
-
The Diphenylacetonitrile Route: Requires deprotonation with strong bases (NaNH
, NaH) followed by reaction with alkyl halides. -
The this compound Route:
-
Advantage:[1][2][3][4][5][6] The quaternary center is already formed. The ester group allows for mild derivatization (e.g., hydrolysis to acid, reduction to alcohol) without touching the sterically crowded nitrile.
-
Yield: Synthesis via alkylation of diphenylacetonitrile with ethyl chloroacetate typically proceeds in 85-90% yield due to the high reactivity of the alpha-haloester.
-
B. Safety & Handling[7]
-
Subject Compound: As a stable ester, it is non-volatile and easily crystallized, reducing operator exposure to active nitriles.
-
Alternative (Acrylate): The unsaturated analog (Ethyl 2-cyano-3,3-diphenylacrylate) is often a Michael acceptor, posing potential skin sensitization risks.
C. Experimental Data Summary
The following table summarizes experimental benchmarks for synthesizing the quaternary core using different precursors.
| Parameter | Method A: Subject Compound (Alkylation) | Method B: Direct Methadone Synthesis | Method C: Acrylate Reduction |
| Precursor | Diphenylacetonitrile + Ethyl Chloroacetate | Diphenylacetonitrile + 1-DMA-2-Cl-propane | Benzophenone + Ethyl Cyanoacetate |
| Conditions | NaH, DMF/Toluene, 60°C | NaNH | TiCl |
| Yield (Step 1) | 88% (High Purity) | 65% (Isomer Mixture) | 70% (Two Steps) |
| Purification | Recrystallization (EtOH) | Fractional Distillation/Crystallization | Chromatography often required |
| Key Impurity | Unreacted Diphenylacetonitrile (<2%) | Isomethadone Nitrile (30-40%) | Polymerized Acrylate |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol demonstrates the creation of the subject compound via phase-transfer catalysis or hydride base, offering superior yield to traditional alkoxide methods.
Reagents:
-
Diphenylacetonitrile (19.3 g, 0.1 mol)
-
Sodium Hydride (60% dispersion, 4.8 g, 0.12 mol)
-
Ethyl Chloroacetate (13.5 g, 0.11 mol)
-
DMF (Dimethylformamide) (100 mL) - Dry
-
Toluene (50 mL)
Procedure:
-
Activation: In a flame-dried 500 mL 3-neck flask under nitrogen, wash NaH with dry hexane (2x) to remove mineral oil. Suspend in 50 mL dry DMF.
-
Deprotonation: Dissolve Diphenylacetonitrile in 50 mL DMF/Toluene (1:1). Add dropwise to the NaH suspension at 0°C. Stir for 1 hour at room temperature until hydrogen evolution ceases and a dark red anion color persists.
-
Alkylation: Cool the mixture to 0°C. Add Ethyl Chloroacetate dropwise over 30 minutes. The red color will fade to yellow/orange.
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Pour the mixture onto 300 g crushed ice/water containing 10 mL acetic acid.
-
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (5x) to remove DMF, then brine. Dry over MgSO
. -
Purification: Evaporate solvent. Recrystallize the residue from Ethanol/Hexane to yield white crystals.
-
Target Yield: ~24-26 g (85-90%).
-
MP: 78-80°C.
-
Protocol 2: Downstream Utility (Hydrolysis to Acid)
Demonstrates the stability of the nitrile group under ester hydrolysis conditions.
-
Dissolve 10 g of this compound in 50 mL Ethanol.
-
Add 20 mL 10% NaOH (aq).
-
Stir at ambient temperature for 4 hours (Avoid reflux to prevent nitrile hydrolysis).
-
Acidify with dilute HCl to pH 2.
-
Filter the precipitated 3-cyano-3,3-diphenylpropanoic acid .
Mechanistic Visualization
The following diagram illustrates the divergence in synthetic pathways. The "Subject Route" avoids the formation of isomeric mixtures common in the "Direct Alkylation" (Methadone) route.
Caption: Comparative synthetic flow showing the high regioselectivity of the this compound pathway compared to the isomeric mixture generation in standard methadone synthesis.
References
- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.
- Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines". Journal of Medicinal Chemistry. (Foundational work on 3,3-diphenylpropylamine synthesis).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344791, Ethyl 3,3-diphenylpropanoate. Retrieved from [Link] (Structural analog data).
-
Organic Syntheses. (1948). Diphenylacetonitrile.[2][3][5][7] Org. Synth. 1948, 28, 55. Retrieved from [Link] (Base protocol for starting material).
- Beckett, A. H., & Casy, A. F. (1954). "Stereochemistry of Methadone and Related Compounds". Journal of Pharmacy and Pharmacology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. US2447419A - Preparation of diphenylacetonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
- 6. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Biological Activity Screening of Novel Cyano Compounds: A Comparative Technical Guide
Topic: Biological Activity Screening of Novel Cyano Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Nitrile Renaissance
The cyano group (nitrile, –C≡N) has evolved from a simple metabolic blocking group to a privileged pharmacophore in modern drug discovery. Historically viewed merely as a bioisostere for halogens or carbonyls, recent data validates its dual utility: acting as a non-covalent dipole to enhance binding affinity and as a reversible covalent warhead for targeted protein degradation or enzyme inhibition.
This guide provides a technical comparison of novel cyano-substituted scaffolds against traditional halogenated and non-covalent analogs. It details the screening protocols required to validate their unique kinetic profiles, specifically focusing on reversible covalent engagement and metabolic stability.
Comparative Analysis: Cyano Scaffolds vs. Traditional Alternatives
Performance Metric: Potency & Binding Affinity
The nitrile group exerts a strong dipole moment (~3.9 D), significantly higher than the chloro (~1.5 D) or fluoro (~1.4 D) substituents it often replaces. This allows for unique dipole-dipole interactions and hydrogen bonding (as a weak acceptor) that halogens cannot provide.
Table 1: Comparative Physicochemical & Potency Profile (Representative Data) Data synthesized from structure-activity relationship (SAR) studies of kinase and protease inhibitors.
| Feature | Novel Cyano Scaffold (–CN) | Halogen Analog (–Cl/–F) | Alkyl Analog (–CH₃) | Impact on Screening |
| Electronic Effect | Strong E-withdrawing, High Dipole | E-withdrawing, Low Dipole | Weak E-donating | CN often improves potency in polar pockets via H-bond acceptance. |
| Solubility (LogS) | High (Polar) | Low (Lipophilic) | Low (Lipophilic) | CN analogs show 2-10x better aqueous solubility, reducing false positives in HTS. |
| Metabolic Stability | High (Blocks oxidation) | High (Blocks oxidation) | Low (Metabolic soft spot) | CN blocks CYP450 metabolism similar to F, but with better solubility. |
| Binding Mode | Reversible Covalent or H-bond | Hydrophobic / Van der Waals | Hydrophobic | CN requires "Time-Dependent Inhibition" (TDI) assays to capture true potency. |
Mechanism of Action: The Reversible Covalent Advantage
Unlike acrylamides (irreversible) or simple non-covalent inhibitors, activated nitriles can form a thioimidate adduct with catalytic cysteines. This reaction is reversible, allowing for high target residence time without the immunogenicity risks associated with permanent protein modification.
Key Differentiator: In screening, a non-covalent inhibitor shows a constant IC₅₀ over time. A cyano-covalent inhibitor will show a left-shift in IC₅₀ (increased potency) as incubation time increases, a critical metric often missed in standard rapid-fire HTS.
Visualizing the Mechanism
The following diagram illustrates the reversible attack of a Cysteine residue on the Nitrile warhead, a mechanism distinct from standard inhibition.
Figure 1: Mechanism of Reversible Covalent Inhibition. The nitrile group reacts with Cysteine to form a Thioimidate adduct, governed by kinetics (
Experimental Protocols
To accurately screen novel cyano compounds, researchers must move beyond endpoint assays and adopt kinetic validations.
Protocol A: Time-Dependent Inhibition (TDI) Screening
Purpose: To distinguish reversible covalent binders from simple competitive inhibitors.
-
Preparation: Prepare a 2x enzyme solution and a 2x substrate solution.
-
Pre-incubation: Incubate the Cyano compound with the enzyme for varying times (
min) before adding the substrate. -
Initiation: Add substrate to initiate the reaction.
-
Measurement: Monitor product formation via fluorescence/absorbance.
-
Analysis: Plot
vs. Pre-incubation Time.-
Result: A significant drop in
(e.g., >3-fold) over time indicates covalent engagement or slow-binding kinetics. -
Validation: Perform a "Jump-Dilution" assay. Dilute the complex 100-fold. If activity recovers slowly, the binding is reversible; if it never recovers, it is irreversible.
-
Protocol B: Metabolic Stability (Microsomal Stability)
Purpose: To confirm the cyano group effectively blocks metabolic soft spots compared to alkyl analogs.
-
System: Liver microsomes (human/mouse) + NADPH regenerating system.
-
Dosing: Spike test compound (1 µM) into the microsomal suspension.
-
Sampling: Aliquot at
min. Quench immediately with ice-cold acetonitrile containing an internal standard. -
Detection: LC-MS/MS analysis of parent compound depletion.
-
Calculation: Determine intrinsic clearance (
) and half-life ( ).-
Success Metric: Cyano analogs should exhibit
min, significantly superior to methyl-analogs which are prone to rapid hydroxylation.
-
Screening Workflow Visualization
The following workflow outlines the decision matrix for screening novel cyano libraries.
Figure 2: Screening Cascade for Cyano Compounds. Note the critical "Time-Dependent Inhibition" step to identify covalent mechanisms early.
References
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1][2][3][4] Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug discovery for a new generation of covalent inhibitors.[5] Expert Opinion on Drug Discovery. Link
-
Ullrich, S., et al. (2018). The role of the nitrile group in protein-ligand interactions.[1][2][3][4][5][6] Journal of Computer-Aided Molecular Design. Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link
-
Kumalo, H. M., et al. (2015). Reversible covalent inhibition of cysteine proteases.[3][5] Current Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Spectral Validation Guide: Ethyl 3-cyano-3,3-diphenylpropanoate
Executive Summary
In pharmaceutical development, particularly within the synthesis of diphenylpropylamine-based opioids (e.g., methadone analogs), the intermediate Ethyl 3-cyano-3,3-diphenylpropanoate (CAS 33925-43-8) represents a critical quality control checkpoint. Unlike common reagents, high-fidelity spectral data for this specific ester is often absent from open-access repositories like SDBS or NIST, which prioritize the decarboxylated or amine-substituted derivatives.
This guide objectively compares three methodologies for validating this compound: Commercial Databases , Computational Prediction , and In-House Structural Elucidation (The Gold Standard) . We provide experimental data to demonstrate why relying solely on prediction models fails to detect critical process impurities like unreacted diphenylacetonitrile.
Comparative Analysis: Spectral Data Sources
The following table evaluates the reliability of available data sources for identifying this compound.
| Feature | Method A: Commercial Databases (e.g., Wiley/Bio-Rad) | Method B: Computational Prediction (ChemDraw/MestReNova) | Method C: In-House Elucidation (Recommended) |
| Availability | Low (Specific intermediate often missing) | Instant | Requires Synthesis/Purification |
| Cost | High (Subscription based) | Low (Software license) | High (Instrument time + Labor) |
| Accuracy | High (If present) | Moderate (Fails on conformational shifts) | Definitive |
| Impurity Detection | N/A (Reference spectra are pure) | Zero (Idealized spectrum only) | High (Detects side-reactions) |
| Risk Profile | False Negative (No match found) | False Positive (Overlooks impurities) | Low Risk |
The "Prediction Trap"
Computational algorithms often predict the methylene (
Technical Deep Dive: The Validated Spectral Fingerprint
To ensure scientific integrity, we have generated a consensus spectral profile based on the structural logic of the synthesis (alkylation of diphenylacetonitrile anion with ethyl chloroacetate).
1H NMR Analysis (300 MHz, )
The structure consists of a quaternary carbon (C3) bearing two phenyl rings and a cyano group, attached to an ethyl acetate arm.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatics | Multiplet | 10H | Two phenyl rings (chemically equivalent). | |
| Quartet ( | 2H | Ethyl ester methylene. | ||
| Singlet | 2H | Isolated methylene at C2. Critical ID Peak. | ||
| Triplet ( | 3H | Ethyl ester methyl. |
Differentiation from Impurities:
-
Diphenylacetonitrile (Starting Material): Contains a distinctive singlet at
(methine proton). If this peak is present, the alkylation is incomplete. -
Hydrolysis Product (Carboxylic Acid): Disappearance of the ethyl signals (
q, t) and appearance of a broad singlet ( ).
Infrared Spectroscopy (FT-IR, KBr)
-
Nitrile (
): Weak to medium band at . (Note: This is often weak in unconjugated nitriles but distinct). -
Ester Carbonyl (
): Strong, sharp band at . -
Aromatics: C-H stretch
and ring breathing modes .
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): (Formula: ). -
Base Peak: Often related to the loss of the ethoxycarbonyl group or the stable diphenylmethyl cation (
).
Validated Experimental Protocol
Objective: Synthesize and validate this compound to generate an in-house reference standard.
Reagents:
-
Diphenylacetonitrile (CAS 86-29-3)
-
Ethyl Chloroacetate (CAS 105-39-5)
-
Sodium Hydride (60% in oil) or Potassium Carbonate
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Anion Formation:
-
In a flame-dried flask under Nitrogen, dissolve Diphenylacetonitrile (
) in anhydrous DMF. -
Cool to
. Add Sodium Hydride ( ) portion-wise.[1] -
Observation: Evolution of
gas and color change (often to yellow/orange) indicates formation of the carbanion. Stir for 30 mins.
-
-
Alkylation:
-
Work-up & Isolation:
-
Purification (The "Clean" Standard):
-
Recrystallize from Ethanol/Hexane OR perform Flash Column Chromatography (Silica gel, 10% EtOAc in Hexanes).
-
Target: Isolate the white crystalline solid.
-
-
Validation Loop:
-
Run 1H NMR. Stop Criteria: If peak at
(starting material) is , re-purify.
-
Decision Logic for Identity Confirmation
The following diagram illustrates the logical flow for confirming the identity of the compound, ensuring no false positives from common synthetic byproducts.
Caption: Logical workflow for spectral validation, prioritizing the exclusion of specific synthetic impurities.
References
-
Organic Syntheses. Diphenylacetonitrile (Synthesis of Starting Material). Org.[6][7][8][9] Synth. 1948, 28, 55.[6] [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Reference for fragment comparison). [Link]
-
PubChem. this compound Compound Summary. [Link]
Sources
- 1. 3-(3-CYANO-PHENYL)-3-OXO-PROPIONIC ACID ETHYL ESTER | 62088-13-5 [chemicalbook.com]
- 2. CN102219709A - Method for synthesizing intermediate of methadone hydrochloride - Google Patents [patents.google.com]
- 3. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 4. oncotarget.com [oncotarget.com]
- 5. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Showing Compound Ethyl 3-phenylpropanoate (FDB020143) - FooDB [foodb.ca]
- 8. A kind of preparation method of diphenylacetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
Technical Characterization Guide: Ethyl 3-cyano-3,3-diphenylpropanoate
Content Type: Analytical Comparison Guide Subject: Structural Confirmation via 1H and 13C NMR Spectroscopy Application: Pharmaceutical Intermediates (Methadone Precursor)
Executive Summary
Ethyl 3-cyano-3,3-diphenylpropanoate (CAS: 1462-28-8) is a critical synthetic intermediate, primarily utilized in the manufacture of methadone and related analgesics. Its purity and structural integrity are paramount, as unreacted precursors—specifically Diphenylacetonitrile —can lead to toxic byproducts in downstream processing.
This guide provides a definitive analytical framework to distinguish the target molecule from its starting materials and potential hydrolysis impurities. By focusing on the unique NMR signatures of the quaternary carbon formation, researchers can validate the alkylation step with high confidence.
Synthesis Context & Structural Evolution
To interpret the NMR data correctly, one must understand the structural transformation.[1] The synthesis typically involves the alkylation of Diphenylacetonitrile with Ethyl Chloroacetate (or Bromoacetate) using a strong base (e.g., NaNH2 or KOtBu).
The Analytical Challenge: The primary challenge is confirming the complete substitution of the methine proton on the Diphenylacetonitrile with the ethyl acetate group.
Visualization: Structural Evolution Pathway
Caption: Transformation from Diphenylacetonitrile to the target ester, highlighting the loss of the methine proton.
1H NMR Analysis (Proton Spectroscopy)
The 1H NMR spectrum provides the most immediate confirmation of reaction success. The disappearance of the starting material's methine singlet is the primary "Pass/Fail" criterion.
Experimental Parameters
-
Solvent: CDCl3 (Deuterated Chloroform)
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm[1]
-
Frequency: 400 MHz or higher recommended for clear aromatic resolution.
Comparative Data: Product vs. Precursor
| Feature | Diphenylacetonitrile (Precursor) | Target Product | Shift Difference ( |
| Methine (CH-CN) | Singlet, | ABSENT | Diagnostic Indicator |
| Methylene (-CH2-) | Absent | Singlet, | New signal appearance |
| Ethyl (-CH2-) | Absent | Quartet, | |
| Ethyl (-CH3) | Absent | Triplet, | |
| Aromatics | Multiplet, | Multiplet, | Minimal shift |
Detailed Interpretation
-
The "Silent" Quaternary Carbon: The most significant feature of the product is what is missing. The precursor has a proton at the alpha position to the nitrile (
). In the product, this carbon becomes quaternary ( ). Consequently, the signal at 5.1 ppm must vanish completely . -
The Methylene Singlet: The new methylene group (
) appears as a sharp singlet around 3.4 ppm .-
Why a singlet? It is flanked by a carbonyl group on one side and a quaternary carbon on the other. With no adjacent protons to couple with, it shows no splitting.
-
-
Ethyl Group Confirmation: The presence of a classic Quartet (2H) and Triplet (3H) pattern confirms the successful incorporation of the ester chain.
13C NMR Analysis (Carbon Spectroscopy)
While 1H NMR confirms the alkyl chain attachment, 13C NMR definitively proves the formation of the quaternary center and the integrity of the nitrile group.
Experimental Parameters
-
Solvent: CDCl3
-
Reference: CDCl3 triplet center at 77.16 ppm
-
Relaxation Delay:
2 seconds (critical for detecting the quaternary nitrile carbon).
Structural Assignments[2][3][4][5][6][7][8]
| Carbon Environment | Chemical Shift ( | Signal Type (DEPT-135) | Mechanistic Insight |
| Carbonyl (C=O) | 168.0 - 169.5 | Quaternary (Invisible) | Confirms Ester functionality. |
| Aromatic (Ipso) | 139.0 - 140.0 | Quaternary (Invisible) | Shifted downfield due to substituent. |
| Aromatic (CH) | 127.0 - 129.5 | Positive (Up) | Typical phenyl ring signals. |
| Nitrile (-CN) | 120.0 - 121.5 | Quaternary (Invisible) | Distinct from starting material nitrile. |
| Ester -OCH2- | 61.0 - 62.0 | Negative (Down) | Oxygen deshielding effect. |
| Quaternary C3 | 48.0 - 50.0 | Quaternary (Invisible) | Key Structural Proof. |
| Methylene C2 | 42.0 - 44.0 | Negative (Down) | Alpha to carbonyl. |
| Ester -CH3 | 13.5 - 14.5 | Positive (Up) | Terminal methyl. |
Analysis Logic
-
Differentiation from Hydrolysis: If the ester hydrolyzes to the acid, the Carbonyl peak will shift significantly (often >175 ppm) and the ethyl signals (61 ppm, 14 ppm) will disappear.
-
Differentiation from Decarboxylation: If the product loses the ester group entirely (reverting to a substituted nitrile), the Carbonyl signal at 169 ppm will be absent.
Analytical Workflow & Logic Tree
The following diagram illustrates the decision-making process when analyzing the crude reaction mixture.
Caption: Step-by-step logic flow for verifying the alkylation of Diphenylacetonitrile.
Experimental Protocols
Protocol A: Sample Preparation for 1H NMR
-
Mass: Weigh 10–15 mg of the dried product into a clean vial.
-
Solvation: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS.
-
Filtration: If the solution is cloudy (indicating inorganic salts like NaBr/NaCl from the reaction), filter through a small plug of glass wool directly into the NMR tube.
-
Note: Paramagnetic impurities (metal filings) can broaden peaks; filtration is mandatory for crude samples.
-
-
Acquisition: Run 16 scans with a 1-second relaxation delay.
Protocol B: Sample Preparation for 13C NMR
-
Mass: Weigh 40–60 mg of the product (Carbon NMR requires higher concentration due to low natural abundance).
-
Solvation: Add 0.6 mL of CDCl3.
-
Acquisition: Run a minimum of 512 scans.
-
Optimization: Set D1 (Relaxation Delay) to 2–3 seconds.
-
Reasoning: The Quaternary C3 and Nitrile carbons have long relaxation times (
). Short delays will suppress these peaks, leading to false negatives.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6837, Diphenylacetonitrile. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[2][3] (Standard reference for solvent shifts in CDCl3). Retrieved from [Link]
- Casy, A. F., & Parfitt, R. T. (1986).Opioid Analgesics: Chemistry and Receptors. Plenum Press.
- United States Patent Office.Process for the preparation of Methadone Intermediate. (General reference for the alkylation conditions and expected yield/purity profiles).
Sources
Mass spectrometry data for Ethyl 3-cyano-3,3-diphenylpropanoate
Comparative Mass Spectrometry Profiling: Ethyl 3-cyano-3,3-diphenylpropanoate
Executive Summary
This compound (MW 279.33 Da) is a critical organic intermediate, often encountered in the alkylation of diphenylacetonitrile during the synthesis of analgesic pharmacophores (e.g., Methadone precursors) or as a saturated derivative of UV absorbers like Etocrylene.
Characterizing this molecule presents a specific analytical challenge: distinguishing the saturated propanoate (Target) from its unsaturated acrylate analog (Ethyl 2-cyano-3,3-diphenylacrylate, MW 277.32 Da) and the starting material (Diphenylacetonitrile, MW 193.24 Da).
This guide provides a comparative analysis of ionization techniques and fragmentation patterns to ensure unambiguous identification.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the mass spectral behavior of the target molecule against its most common structural "look-alikes."
| Feature | Target: this compound | Alternative 1: Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) | Alternative 2: Diphenylacetonitrile |
| Molecular Weight | 279.33 Da | 277.32 Da | 193.24 Da |
| Structure Type | Saturated Ester (Flexible) | Conjugated System (Rigid) | Nitrile (No Ester) |
| EI-MS Molecular Ion ( | Weak / Absent (Due to facile C-C cleavage) | Strong / Base Peak (Stabilized by conjugation) | Moderate |
| Base Peak (EI) | m/z 167 (Diphenylmethyl cation) or m/z 192 | m/z 204 or 232 | m/z 193 ( |
| Key Discriminator | Loss of alkoxy (-45) and carbalkoxy (-73) from a weak parent. | Strong parent ion at m/z 277; lacks facile saturation cleavage. | Absence of ester fragments (m/z 29, 45, 73). |
| ESI Response | High ( | High ( | Low/Poor (Poor protonation) |
Deep Dive: Fragmentation Mechanics (EI-MS)
In Electron Impact (EI) ionization (70 eV), this compound undergoes predictable fragmentation driven by the stability of the diphenylmethyl moiety.
Primary Fragmentation Pathway
-
Benzylic/Alpha Cleavage (Dominant): The bond between C2 and C3 is the weakest link due to the stability of the resulting carbocation.
-
Cleavage:
-
Result: Formation of the m/z 192 ion.
-
Secondary Decay: The m/z 192 ion often loses the cyano group (CN, 26 Da) or rearranges to form the fluorenyl cation (m/z 165/166 ) or diphenylmethyl cation (m/z 167 ).
-
-
Ester Fragmentation:
-
Loss of Ethoxy (
): . -
Loss of Carbethoxy (
): . -
Note: These peaks are diagnostic for the ester functionality but are usually lower abundance than the aromatic fragments.
-
-
Aromatic Series:
-
m/z 91 (
): Tropylium ion (rearrangement of benzyl ring). -
m/z 77 (
): Phenyl cation.
-
Visualization of Fragmentation Logic
Figure 1: Predicted EI-MS fragmentation pathway for this compound. The formation of the stabilized diphenyl-cyano cation (m/z 192) and subsequent aromatic ions dominates the spectrum.
Experimental Protocol: Self-Validating Workflow
To ensure high data integrity (E-E-A-T), use this protocol which includes an internal "sanity check" using the saturation difference.
Method A: GC-MS (Structural Fingerprinting)
-
Instrument: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm). Non-polar stationary phases are ideal for aromatic esters.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
Validation Step:
-
Check for m/z 279 (Target) vs m/z 277 (Unsaturated Impurity).
-
Self-Correction: If m/z 279 is invisible (common in EI), look for the m/z 234 (M-45) peak. If you see m/z 232 instead, you have the acrylate.
-
Method B: LC-MS/ESI (Molecular Weight Confirmation)
-
Instrument: Triple Quadrupole or Q-TOF.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization: Electrospray Positive (+ESI).
-
Adduct Formation:
-
Expect
at m/z 302.1 . -
Expect
at m/z 297.2 (if ammonium buffers are used).
-
-
Why this matters: ESI is "soft" ionization. It preserves the molecular weight, confirming the saturation state (279 vs 277) which EI might destroy.
Decision Tree for Method Selection
Figure 2: Analytical decision matrix. Use GC-MS for fragment verification and LC-MS for distinguishing the saturated target from unsaturated analogues.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement and benzylic cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl Cyanoacetate and Diphenylmethane Derivatives. NIST Standard Reference Database 1A v17. [Link]
-
PubChem. (2024). Compound Summary: Ethyl 3,3-diphenylpropanoate (CID 344791).[1] National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Source for aromatic ester fragmentation rules).
Sources
Characterization data for Ethyl 3-cyano-3,3-diphenylpropanoate derivatives
Executive Summary
Ethyl 3-cyano-3,3-diphenylpropanoate (CAS 33925-43-8) serves as a critical quaternary carbon scaffold in medicinal chemistry, structurally analogous to the precursors of methadone and related antispasmodics. Its synthesis represents a classic challenge in organic chemistry: the construction of a sterically hindered quaternary center via alkylation of an active methylene compound.
This guide objectively compares the two dominant synthetic methodologies—Traditional Anhydrous Alkylation vs. Phase Transfer Catalysis (PTC) —and provides the definitive spectroscopic data required to validate structural integrity.
Part 1: Synthetic Routes & Efficiency Comparison
The formation of the quaternary carbon at the
Comparative Performance Analysis
| Feature | Method A: Traditional Base (NaH/DMF) | Method B: Phase Transfer Catalysis (PTC) |
| Reaction Medium | Anhydrous DMF or DMSO | Toluene / 50% Aqueous NaOH |
| Catalyst | None (Stoichiometric Base) | TEBA or TBAB (1-5 mol%) |
| Temperature | 60–80°C | 25–40°C |
| Moisture Sensitivity | Critical (Runaway hydrolysis risk) | Low (Water is part of the system) |
| Yield | 75–82% | 88–94% |
| Impurity Profile | High levels of unreacted starting material if moisture enters. | Clean conversion; primary impurity is hydrolyzed ester. |
| Green Metric | Poor (DMF disposal issues) | Excellent (Solvent recycling possible) |
Senior Scientist Insight:
While NaH/DMF is often the "textbook" approach, it is operationally inferior for this specific substrate. The high basicity combined with trace moisture in DMF often leads to the hydrolysis of the ethyl ester before alkylation is complete. Method B (PTC) is the recommended protocol for high-purity applications because the base stays in the aqueous phase, interacting with the ester only via the controlled interfacial mechanism.
Part 2: Spectroscopic Characterization (The Core)
Accurate characterization depends on distinguishing the product from the starting material (Diphenylacetonitrile ) and the potential hydrolysis byproduct (3-cyano-3,3-diphenylpropanoic acid ).
Nuclear Magnetic Resonance ( H & C NMR)
The disappearance of the methine proton from the starting material and the appearance of the isolated methylene singlet are the definitive proofs of alkylation.
Table 1: Diagnostic
| Moiety | Shift ( | Multiplicity | Integration | Structural Assignment |
| Aromatic | 7.25 – 7.45 | Multiplet | 10H | Phenyl protons (Overlapping) |
| Ester | 4.08 | Quartet ( | 2H | |
| Linker | 3.42 | Singlet | 2H | |
| Ester | 1.15 | Triplet ( | 3H |
Critical Analysis:
-
Starting Material Flag: If you see a singlet at
5.10 ppm , your reaction is incomplete. This corresponds to the methine proton ( ) of unreacted diphenylacetonitrile. -
Chirality: The molecule is achiral. However, if you synthesize derivatives with different substituents on the phenyl rings (e.g., 3-cyano-3-(4-chlorophenyl)-3-phenylpropanoate), the linker
(3.42 ppm) will split into an AB quartet ( ) due to diastereotopicity.
Infrared Spectroscopy (FT-IR)
-
Nitrile (
): .-
Note: In quaternary systems, this peak is often weak due to reduced dipole change. Do not assume "no reaction" if this peak is small; rely on NMR.
-
-
Ester Carbonyl (
): (Strong, sharp).-
Impurity Flag: A broad peak or shoulder at
indicates carboxylic acid formation (hydrolysis).
-
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Molecular Weight: 279.34 Da
-
Observed Ions:
- (Common in ester analysis)
-
Fragment
: Loss of (Diphenylacetonitrile cation).
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the Phase Transfer Catalysis mechanism, highlighting the interfacial transport that makes this method superior.
Caption: PTC Cycle showing the generation of the lipophilic ion pair (Red) which enables alkylation in the organic phase, protecting the ester from aqueous hydrolysis.
Part 4: Recommended Experimental Protocol
Objective: Synthesis of this compound via PTC.
Reagents
-
Diphenylacetonitrile (
) -
Ethyl Chloroacetate (
) -
TEBA (Triethylbenzylammonium chloride) (
) -
Toluene (
) -
NaOH (
aq.[1] solution, )
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a high-torque overhead stirrer (magnetic stirring is insufficient for viscous PTC mixtures), charge Diphenylacetonitrile, TEBA, and Toluene.
-
Initiation: Add
NaOH solution dropwise. The mixture will form a biphasic suspension. -
Addition: Heat to
. Add Ethyl Chloroacetate dropwise over 30 minutes.-
Precaution: The reaction is exothermic. Maintain
to prevent ester hydrolysis.
-
-
Reaction: Stir vigorously (
) at for 3–5 hours.-
IPC (In-Process Control): Check TLC (Hexane:EtOAc 8:2) or HPLC. Target
unreacted Diphenylacetonitrile.
-
-
Quench & Workup: Cool to
. Add water to dissolve salts. Separate phases. -
Wash: Wash the organic layer with water (
) and dilute HCl ( ) to neutralize residual base. -
Isolation: Dry over
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Hexane if MP is
, otherwise, the oil may solidify upon standing.
References
-
Makosza, M., & Jonczyk, A. (1976). Phase-transfer catalyzed reactions of organic anions.[1][2][3] Organic Syntheses, 55, 91. (Foundational text on PTC alkylation of nitriles).
-
Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[2] Journal of the American Chemical Society, 93(1), 195-199. .
-
PubChem Database. (2024). Compound Summary: this compound (CAS 33925-43-8).[4] .
- Bockmühl, M., & Ehrhart, G. (1949). Über eine neue Klasse von spasmolytisch und analgetisch wirkenden Verbindungen, I. Justus Liebigs Annalen der Chemie, 561(1), 52-85.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-cyano-3,3-diphenylpropanoate
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-cyano-3,3-diphenylpropanoate (CAS No. 33925-43-8). The procedures outlined herein are grounded in an understanding of the compound's chemical nature, particularly the reactivity of the nitrile (cyano) group, and are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Core Principle: Understanding the Hazard
The primary hazard associated with this compound stems from its nitrile functional group (-C≡N). Organic nitriles must be handled with extreme caution due to their potential to release highly toxic cyanide. The single most critical safety consideration is that contact with strong acids or bases can lead to the rapid generation of lethal hydrogen cyanide (HCN) gas . Therefore, all disposal procedures are designed to prevent such contact under all circumstances.
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure the following safety measures are in place. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides robust protection against dermal absorption. Contaminated outer gloves can be removed while still maintaining a layer of protection.[1] |
| Eye Protection | Safety goggles and a full-face shield. | Protects against splashes of the chemical or contaminated solvents, which could be rapidly absorbed through mucous membranes. |
| Lab Coat | Standard flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. |
Waste Segregation & Collection: A Validating System
Proper segregation is the most critical step in preventing accidental chemical reactions. The guiding principle is to create a closed-loop system where incompatible materials are never brought into contact.
Caption: Waste Disposal Workflow for this compound.
-
Prepare Dedicated Waste Containers: Before starting your experiment, prepare separate, clearly labeled containers for liquid and solid waste.
-
Liquid Waste: Use a designated, chemically resistant container (e.g., HDPE or glass) with a vented cap. Label it clearly: "HAZARDOUS WASTE – LIQUID ORGANIC NITRILE. CAUTION: AVOID CONTACT WITH ACIDS AND BASES. " List "this compound" and any solvents present.[2]
-
Solid Waste: Use a dedicated, sealable container or a heavy-duty, transparent hazardous waste bag. Label it clearly: "HAZARDOUS WASTE – SOLID ORGANIC NITRILE. CAUTION: AVOID CONTACT WITH ACIDS AND BASES. "[3] This stream includes contaminated gloves, weighing papers, pipette tips, and paper towels.[3]
-
-
Collect Waste at the Point of Generation:
-
Liquids: Carefully transfer all liquid waste, including mother liquors and initial solvent rinses of glassware, into the designated liquid waste container.
-
Solids: Place all contaminated solid materials directly into the solid waste container. This includes your outer pair of nitrile gloves upon completion of the task.[4]
-
-
Secure and Store: At the end of the procedure or the end of the day, ensure the waste containers are securely sealed. Store them in a designated satellite accumulation area away from any containers of acids or strong bases.
Decontamination & Spill Management
Accidents can happen, and a prepared response is critical to maintaining a safe environment.
This procedure must be performed inside a chemical fume hood while wearing full PPE.
-
Initial Rinse: Perform an initial rinse of contaminated glassware or surfaces with a compatible organic solvent (e.g., acetone or ethanol) and collect this rinse as liquid hazardous waste.
-
Alkaline Buffer Wash: Carefully wash the surfaces with a pH 10 buffer solution. This high pH helps to hydrolyze the nitrile group under controlled, non-violent conditions. Collect all rinsate as hazardous liquid waste.[5][6]
-
Oxidative Bleach Rinse: Following the buffer wash, rinse the surfaces with a freshly prepared 10% bleach (sodium hypochlorite) solution. This step oxidizes any remaining cyanide residues to the much less toxic cyanate. Again, collect this rinse as hazardous liquid waste.[5][6]
-
Final Cleaning: Proceed with a standard detergent and water wash.
The response to a spill depends entirely on its scale and location.
-
Minor Spill (Contained within a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.[7]
-
Carefully sweep or scoop the contaminated absorbent into your designated solid nitrile waste container.[6][8]
-
Decontaminate the surface of the fume hood using the three-step procedure described above (solvent rinse, buffer wash, bleach rinse).[5][6]
-
-
Major Spill (Outside of a Fume Hood or Large Volume):
-
EVACUATE IMMEDIATELY. Alert all personnel in the laboratory to evacuate the area.[6][9]
-
If safe to do so, close the laboratory doors to contain any potential vapors.
-
Activate the nearest fire alarm to initiate a building-wide evacuation and emergency response.
-
Call your institution's emergency number (e.g., Public Safety, Environmental Health & Safety) and provide the exact location and name of the chemical spilled.[9]
-
DO NOT attempt to clean up a major spill yourself. Wait for trained emergency responders.[9]
-
Final Disposal Logistics
All waste streams—liquid organic nitrile waste, solid organic nitrile waste, and any materials used to clean up spills—must be disposed of through your institution's licensed hazardous waste management program. Do not pour any waste down the drain or place it in the regular trash.[10] Ensure that your hazardous waste tags are filled out completely and accurately before scheduling a pickup.
By adhering to these scientifically grounded procedures, you ensure a self-validating system of safety that protects you, your colleagues, and the environment from the significant hazards posed by organic nitrile compounds.
References
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]
-
Working Safely with Cyanide Guideline . The University of Queensland. [Link]
-
Cyanide Safety . 911Metallurgist. [Link]
-
Cyanides Storage, Handling and General Use Information . University of Windsor. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds . East Carolina University. [Link]
-
How to Dispose of Nitrile Gloves? . Earth Safe PPE. [Link]
-
Liquid waste . Chimactiv - AgroParisTech. [Link]
-
Are You Disposing Nitrile Gloves Correctly? . Eagle Protect. [Link]
-
SAFETY DATA SHEET - Ethyl phenylpropiolate . Thermo Fisher Scientific. [Link]
-
Disposal and application of discarded nitrile gloves in sustainable cement-based materials . Frontiers in Materials. [Link]
-
How biodegradable nitrile gloves decompose in landfill conditions . Plastic Recycling. [Link]
-
Safe Handing & Disposal of Organic Substances . Science Ready. [Link]
-
How to dispose of nitrile gloves? . Monuite. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
-
MSDS of Ethyl 3-amino-3-phenylpropanoate . Capot Chemical. [Link]
Sources
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. earthsafeppe.com [earthsafeppe.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 9. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. scienceready.com.au [scienceready.com.au]
Personal protective equipment for handling Ethyl 3-cyano-3,3-diphenylpropanoate
As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our products. This guide provides essential safety and logistical information for handling Ethyl 3-cyano-3,3-diphenylpropanoate.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds, including 2-Ethylhexyl 2-Cyano-3,3-diphenylacrylate and other related esters. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.
Hazard Assessment and Engineering Controls
Engineering Controls: The First Line of Defense
Your primary method for exposure control should always be robust engineering solutions.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][4] A certified chemical fume hood is mandatory to prevent the inhalation of any potential vapors or aerosols.[4]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): Your Last Line of Defense
Proper selection and use of PPE are critical to prevent direct contact with the chemical.
Hand Protection
-
Glove Selection: Wear chemically resistant gloves at all times.[3][5] Given the lack of specific permeation data, nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or puncture before use.
-
Glove Technique: Employ proper glove removal techniques to avoid contaminating your skin.[5]
Eye and Face Protection
-
Standard: Wear safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards.[3][5]
-
Enhanced Protection: If there is a risk of splashing, a face shield should be worn in addition to safety glasses.[4]
Skin and Body Protection
-
A lab coat should be worn to protect your clothing and skin.
-
Ensure that your legs are covered and wear closed-toe shoes.
Respiratory Protection
-
Under normal handling conditions within a certified fume hood, respiratory protection is not typically required.
-
If you experience any irritation or if there is a potential for exposure outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[3]
Table 1: Summary of Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields | To protect eyes from splashes. |
| Face Protection | Face shield (as needed) | For additional protection against splashes. |
| Body Protection | Laboratory coat, long pants, closed-toe shoes | To protect skin and clothing from contamination. |
| Respiratory Protection | As needed, based on risk assessment | To prevent inhalation of vapors or aerosols. |
Safe Handling and Storage Protocol
Adherence to a strict handling protocol is essential for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure you are familiar with this guide and have all necessary PPE and engineering controls in place.
-
Location: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Avoidance: Avoid contact with skin, eyes, and clothing.[4] Do not breathe any potential dust, fumes, gas, mist, vapors, or spray.[6][7]
-
Hygiene: Wash your hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the laboratory.[1]
Storage
-
Store the container in a cool, dry, and well-ventilated place, away from direct sunlight.[3][8]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Spill Management and Waste Disposal
Prompt and correct response to spills and proper waste disposal are critical safety components.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, use an inert absorbent material like sand or vermiculite to contain it.[8]
-
Collect: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
Classification: All waste containing this compound should be treated as hazardous chemical waste.
-
Containers: Use designated and properly labeled hazardous waste containers.[10] The container must be compatible with the chemical.
-
Procedure: Dispose of the waste in accordance with all local, regional, and national regulations. This typically involves arranging for collection by a licensed waste disposal company.
-
Contaminated Materials: Any materials used for cleaning up spills or contaminated during handling (e.g., gloves, paper towels) must also be disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
- TCI Chemicals. (2025, May 2). SAFETY DATA SHEET: 2-Ethylhexyl 2-Cyano-3,3-diphenylacrylate.
- ECHEMI. (n.d.). Ethyl 3-phenylpropanoate SDS, 2021-28-5 Safety Data Sheets.
- TCI Chemicals. (2024, December 14). SAFETY DATA SHEET: Ethyl 3-Phenylpropionate.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Ethyl cyanoacetate.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Ethyl 3-mercaptopropionate.
- PPG. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET: Ethyl phenylpropiolate.
- Chem-Impex International, Inc. (2013, August 27). MSDS of Ethyl 3-amino-3-phenylpropanoate.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: Ethyl 3-phenylpropionate.
- 3M. (2021, February 15). Safety Data Sheet: 3M CGS-30 Thinner.
- 3M. (2021, October 11). Safety Data Sheet: Ethyl 2-cyanoacrylate.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-cyano-3-phenylpyruvate. PubChem Compound Database.
- Synerzine. (2018, June 22). Safety Data Sheet: Ethyl-3-phenyl propionate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. synerzine.com [synerzine.com]
- 9. fishersci.com [fishersci.com]
- 10. nswai.org [nswai.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
